Product packaging for AS100(Cat. No.:CAS No. 860033-28-9)

AS100

Cat. No.: B605600
CAS No.: 860033-28-9
M. Wt: 534.398
InChI Key: OESRCCUPNGDTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AS100 is a di-isopropyl xanthogen polysulfide that acts as an accelerator in the vulcanization of natural rubber (NR), synthetic polyisoprene, and nitrile rubber (NBR) . Its chemical structure is completely free from nitrogen, phosphorous, and metallic elements, which is a primary value for researchers developing safer rubber compounds . A key research benefit of this compound is that it helps prevent the formation of N-nitrosamines and Type IV allergens, which are common concerns with conventional accelerators . The vulcanizates produced with this compound are transparent and free from copper staining . Furthermore, this accelerator is FDA-approved and complies with safety standards for toys and child use articles regarding N-Nitrosamines and N-Nitrosatable substances, such as BS EN 71:2016 and BS EN 12868:2017 . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

860033-28-9

Molecular Formula

C23H25Cl2N7O4

Molecular Weight

534.398

IUPAC Name

N-(3,4-dichlorophenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide

InChI

InChI=1S/C23H25Cl2N7O4/c1-4-8-31-21-19(22(34)32(9-5-2)23(31)35)27-20(28-21)16-11-18(29-30(16)3)36-12-17(33)26-13-6-7-14(24)15(25)10-13/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,26,33)(H,27,28)

InChI Key

OESRCCUPNGDTIR-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Cl)C(Cl)=C1)COC2=NN(C)C(C3=NC4=C(N(CCC)C(N(CCC)C4=O)=O)N3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS100;  AS-100;  AS 100

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide on the Mechanism of Action of AS100 (Amiodarone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of AS100, a designation referring to the potent antiarrhythmic agent Amiodarone. Amiodarone is a cornerstone in the management of various cardiac arrhythmias, primarily due to its complex and multifaceted electrophysiological effects. This document details its interactions with multiple ion channels and adrenergic receptors, presents quantitative data on its potency, outlines key experimental protocols for its study, and visualizes its signaling pathways and experimental workflows.

Core Mechanism of Action: A Multi-Channel Approach

Amiodarone exerts its antiarrhythmic effects through a complex interplay of actions on various cardiac ion channels and receptors, classifying it as a unique multi-channel blocker. Its primary mechanism involves the blockade of potassium, sodium, and calcium channels, in addition to non-competitive antagonism of alpha and beta-adrenergic receptors.[1][2] This broad spectrum of activity results in a prolongation of the cardiac action potential duration, a slowing of atrioventricular (AV) conduction, and a reduction in heart rate.

Potassium Channel Blockade (Class III Antiarrhythmic Action)

The most prominent action of Amiodarone is the blockade of delayed rectifier potassium channels, particularly the rapid component (IKr), encoded by the hERG gene. This inhibition of potassium efflux during repolarization leads to a significant prolongation of the action potential duration and the effective refractory period in atrial and ventricular myocytes. This Class III antiarrhythmic effect is crucial for terminating and preventing re-entrant arrhythmias.

Sodium Channel Blockade (Class I Antiarrhythmic Action)

Amiodarone exhibits a use-dependent blockade of inactivated sodium channels, a characteristic of Class I antiarrhythmic agents. This action is more pronounced at higher heart rates and contributes to the slowing of the rapid upstroke of the action potential (Phase 0), thereby decreasing conduction velocity in atrial and ventricular tissue.

Calcium Channel Blockade (Class IV Antiarrhythmic Action)

Amiodarone weakly blocks L-type calcium channels, an effect that contributes to its negative chronotropic (slowing of the heart rate) and dromotropic (slowing of AV conduction) properties. This Class IV action is particularly relevant in the control of ventricular rate in atrial fibrillation.

Anti-Adrenergic Action (Class II Antiarrhythmic Action)

Amiodarone is a non-competitive antagonist at both alpha and beta-adrenergic receptors. This sympatholytic activity contributes to its negative chronotropic and dromotropic effects and may also play a role in its anti-ischemic properties.

Quantitative Data

The potency and efficacy of Amiodarone have been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Amiodarone on Ion Channels
Target Ion ChannelParameterValue (µM)Cell Line/SystemReference
hERG (IKr)IC500.8 ± 0.1HEK 293 Cells[3]
Late Sodium Current (INaL)IC503.0 ± 0.9HEK 293 Cells[3]
Peak Sodium Current (INa)IC50178.1 ± 17.2HEK 293 Cells[3]
Voltage-gated Na+ channelsIC501.4-
Table 2: Clinical Dosing Regimens for Amiodarone
IndicationRoute of AdministrationLoading DoseMaintenance DoseReference
Ventricular Fibrillation / Pulseless Ventricular Tachycardia (Cardiac Arrest)Intravenous (IV) / Intraosseous (IO)300 mg initial bolus, followed by one 150 mg bolus if needed-[2][4][5]
Stable Ventricular TachycardiaIntravenous (IV)150 mg over 10 minutes1 mg/min for 6 hours, then 0.5 mg/min[4]
Atrial Fibrillation (Rate Control)Intravenous (IV)300 mg over 1 hour10-50 mg/hour
Ventricular ArrhythmiasOral800-1600 mg/day in divided doses for 1-3 weeks200-400 mg/day

Experimental Protocols

The characterization of Amiodarone's mechanism of action relies on a variety of experimental techniques. Detailed methodologies for key experiments are provided below.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of Amiodarone on the function of specific cardiac ion channels (e.g., hERG, Nav1.5).

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the ion channel of interest are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Pipette Solution (Intracellular): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

    • Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit ionic currents through the channel of interest.

  • Drug Application: Amiodarone is dissolved in an appropriate solvent and diluted to the desired concentrations in the extracellular solution. The drug is applied to the cell via a perfusion system.

  • Data Analysis: The recorded currents before and after drug application are analyzed to determine the inhibitory effect of Amiodarone. IC50 values are calculated by fitting concentration-response data to the Hill equation.

Radioligand Binding Assay for Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Kd) of Amiodarone to alpha and beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the adrenergic receptor of interest (e.g., rat heart ventricles for beta-receptors).

  • Radioligand: A specific radiolabeled ligand (e.g., [3H]prazosin for α1-receptors, [3H]dihydroalprenolol for β-receptors) is used.

  • Binding Reaction: The prepared membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled Amiodarone.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki (and subsequently Kd) of Amiodarone for the receptor.

Clinical Trial Protocol for Ventricular Tachycardia

Objective: To evaluate the efficacy and safety of Amiodarone in patients with recurrent, hemodynamically unstable ventricular tachycardia.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with a history of documented, sustained ventricular tachycardia or fibrillation.

  • Intervention: Patients are randomized to receive either oral Amiodarone or a matching placebo.

    • Loading Phase: 10 g of Amiodarone given over 1-2 weeks.

    • Maintenance Phase: Daily dose adjusted to maintain a therapeutic plasma concentration.

  • Primary Endpoint: Time to first recurrence of sustained ventricular tachycardia or fibrillation, or death from any cause.

  • Secondary Endpoints: Frequency of arrhythmic events, changes in cardiac function, and incidence of adverse events.

  • Monitoring: Patients undergo regular Holter monitoring, echocardiograms, and assessment for potential toxicities (pulmonary, thyroid, hepatic).

  • Statistical Analysis: Survival analysis (Kaplan-Meier curves, Cox proportional hazards models) is used to compare the primary endpoint between the two groups.

Visualizations

Signaling Pathways

Amiodarone_Mechanism cluster_membrane Cardiomyocyte Membrane K_channel K+ Channel (Delayed Rectifier) repolarization Repolarization (Prolonged) K_channel->repolarization K+ Efflux Na_channel Na+ Channel (Voltage-gated) depolarization Depolarization (Slowed) Na_channel->depolarization Na+ Influx Ca_channel Ca2+ Channel (L-type) plateau Action Potential Plateau Ca_channel->plateau Ca2+ Influx Beta_receptor Beta-Adrenergic Receptor camp cAMP (Decreased) Beta_receptor->camp Gs -> AC Alpha_receptor Alpha-Adrenergic Receptor Amiodarone Amiodarone (this compound) Amiodarone->K_channel Blocks (Class III) Amiodarone->Na_channel Blocks (Class I) Amiodarone->Ca_channel Blocks (Class IV) Amiodarone->Beta_receptor Antagonizes (Class II) Amiodarone->Alpha_receptor Antagonizes

Caption: Amiodarone's multi-target mechanism of action on cardiac ion channels and receptors.

Experimental Workflows

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK 293 with target channel) seal_formation Form Gigaohm Seal cell_culture->seal_formation solution_prep Prepare Intra- & Extracellular Solutions solution_prep->seal_formation pipette_fab Fabricate Glass Micropipettes pipette_fab->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell voltage_protocol Apply Voltage-Clamp Protocol whole_cell->voltage_protocol data_acquisition Record Ionic Currents voltage_protocol->data_acquisition drug_application Perfuse with Amiodarone drug_application->data_acquisition current_measurement Measure Current Amplitudes data_acquisition->current_measurement dose_response Generate Concentration- Response Curve current_measurement->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc

Caption: Workflow for determining the IC50 of Amiodarone using patch-clamp electrophysiology.

Conclusion

Amiodarone (this compound) is a highly effective antiarrhythmic agent with a unique and complex mechanism of action. Its ability to modulate multiple cardiac ion channels and adrenergic receptors contributes to its broad clinical utility in treating a variety of life-threatening arrhythmias. A thorough understanding of its pharmacological profile, as detailed in this guide, is essential for its safe and effective use in clinical practice and for guiding future drug development efforts in the field of cardiology.

References

An In-depth Technical Guide on the Predicted Biological Activity of N-(3,4-dichlorophenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including scientific literature and chemical databases, does not contain specific data regarding the biological activity of N-(3,4-dichlorophenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide. The following technical guide is a predictive analysis based on the compound's structural motifs and the known biological activities of structurally related molecules. The primary predicted activity is the inhibition of phosphodiesterases (PDEs).

Structural Analysis and Predicted Pharmacological Target

The chemical structure of the title compound integrates three key pharmacophores that suggest its potential biological activity:

  • A Xanthine Core: The 2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl moiety is a derivative of xanthine. Xanthines, such as caffeine and theophylline, are known antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs).[1] The xanthine skeleton is a common feature in non-selective PDE inhibitors like IBMX.[2]

  • A Pyrazole Linker: Pyrazole derivatives are prevalent in medicinal chemistry and are known to be key scaffolds in a variety of potent and selective enzyme inhibitors, including those for PDEs.[3][4]

  • A Dichlorophenyl Acetamide Group: The N-(3,4-dichlorophenyl)acetamide moiety is often incorporated into bioactive molecules to enhance binding affinity and modulate pharmacokinetic properties. Pyrazole derivatives with dichloro-substituted phenyl rings have been explored for various therapeutic areas, including anti-inflammatory applications.[5][6]

Based on the combination of these structural features, the most probable primary biological target for this compound is the phosphodiesterase (PDE) enzyme family , with a potential for secondary activity as an adenosine receptor antagonist.

Predicted Biological Activity: Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in a wide range of physiological processes. Inhibition of specific PDEs can lead to therapeutic effects in various diseases, including cardiovascular disorders, inflammatory diseases, and erectile dysfunction.[1][2]

Given the structural similarities to known PDE inhibitors, it is hypothesized that N-(3,4-dichlorophenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide acts as a competitive inhibitor at the active site of one or more PDE isozymes. The xanthine core can mimic the purine ring of cAMP or cGMP, while the pyrazole and dichlorophenyl groups likely contribute to binding affinity and selectivity for specific PDE isoforms.

The diagram below illustrates the central role of phosphodiesterases in modulating cAMP and cGMP signaling pathways.

cluster_camp cAMP Signaling cluster_cgmp cGMP Signaling GPCR_s GPCR (Gs/Gi) AC Adenylate Cyclase GPCR_s->AC Activates/Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Phosphorylates Targets NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates cGMP->PDE Hydrolyzes Cellular_Response_cGMP Cellular Response PKG->Cellular_Response_cGMP Phosphorylates Targets AMP AMP PDE->AMP GMP GMP PDE->GMP Inhibitor Predicted Inhibitor (Title Compound) Inhibitor->PDE Inhibits

Caption: Role of PDEs in cyclic nucleotide signaling.

Quantitative Data from Structurally Related PDE Inhibitors

While no quantitative data exists for the title compound, the following table summarizes the activity of other pyrazole-containing PDE inhibitors. This data is presented for comparative purposes to illustrate the potential potency range.

Compound ClassTarget PDEIC50 (nM)Reference
Pyrazolo[4,3-d]pyrimidinonePDE52 - 10[2]
Pyrazole Carboxylic EsterPDE4D10 - 50[3]
1,3,5-Trisubstituted PyrazolinePDE5~500[4]
Pyrazolo[1,5-a]pyridinePDE41 - 20[5]

Note: IC50 values are highly dependent on assay conditions and the specific chemical structure.

Experimental Protocols

A standard experimental approach to confirm the predicted activity would involve in vitro enzyme inhibition assays followed by cell-based functional assays.

This protocol describes a typical fluorescence polarization (FP)-based assay to measure the inhibitory activity of a compound against a specific PDE isozyme.

  • Reagents and Materials:

    • Recombinant human PDE enzyme (e.g., PDE4D, PDE5A)

    • Fluorescein-labeled cyclic nucleotide (cAMP or cGMP)

    • Binding partner (e.g., specific antibody or catalytic domain)

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • Test compound (dissolved in DMSO)

    • 384-well microplates

  • Assay Procedure:

    • A dilution series of the test compound is prepared in DMSO and then diluted in assay buffer.

    • The PDE enzyme is added to the wells of the microplate.

    • The test compound dilutions are added to the respective wells, and the plate is incubated for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • The enzymatic reaction is initiated by adding the fluorescein-labeled cAMP or cGMP substrate.

    • The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at room temperature.

    • The binding partner is added, which will bind to the remaining, unhydrolyzed substrate.

    • The fluorescence polarization of each well is measured using a suitable plate reader.

  • Data Analysis:

    • The degree of inhibition is calculated based on the fluorescence polarization signal. A high signal indicates no hydrolysis (high inhibition), while a low signal indicates substrate hydrolysis (low inhibition).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable sigmoidal model.

The following diagram outlines a typical workflow for screening and characterizing a potential PDE inhibitor.

Start Compound Synthesis and Purification Primary_Screen Primary Screening: In Vitro PDE Inhibition Assay (e.g., PDE4 or PDE5) Start->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Selectivity Selectivity Profiling: Assay against a panel of PDE isozymes Dose_Response->Selectivity Cell_Based Cell-Based Assays: Measure intracellular cAMP/cGMP levels Selectivity->Cell_Based Downstream Downstream Functional Assays: (e.g., anti-inflammatory cytokine release, smooth muscle relaxation) Cell_Based->Downstream End Lead Optimization Downstream->End

Caption: Workflow for PDE inhibitor characterization.

Other Potential Biological Activities

While PDE inhibition is the most likely primary activity, the structural components of the molecule suggest other potential biological effects:

  • Adenosine Receptor Antagonism: The xanthine core is a classic pharmacophore for adenosine A1 and A2A receptor antagonists.[7][8] This could lead to effects on the central nervous system, cardiovascular system, and inflammatory processes.

  • Anti-inflammatory and Anticancer Activity: Many pyrazole derivatives have been reported to possess anti-inflammatory and anticancer properties.[6][9] Some PDE4 inhibitors are approved as anti-inflammatory drugs.[1]

Conclusion

N-(3,4-dichlorophenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide is a novel chemical entity with a high probability of acting as a phosphodiesterase inhibitor. Its complex structure, combining a xanthine core, a pyrazole linker, and a dichlorophenyl moiety, suggests that it has been designed to achieve potency and selectivity for a specific PDE isozyme. Further experimental validation, following the protocols outlined above, is necessary to confirm this predicted biological activity and to determine its therapeutic potential. The compound may also exhibit secondary activities at adenosine receptors or show broader anti-inflammatory or anticancer effects.

References

AS100 potential therapeutic targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Potential Therapeutic Targets Related to "AS100"

This guide provides a detailed overview of several distinct therapeutic agents and protein families that fall under the "this compound" designation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on mechanism of action, experimental data, and relevant signaling pathways.

Introduction

The term "this compound" is associated with multiple, distinct therapeutic development programs. This guide delineates these entities to provide clarity and detailed scientific information on each. The covered topics include:

  • ASN100 : A monoclonal antibody combination therapy for Staphylococcus aureus pneumonia.

  • ALT-100 : A monoclonal antibody targeting eNAMPT for Acute Respiratory Distress Syndrome (ARDS).

  • AC-100 : A synthetic peptide for cartilage and hard tissue regeneration.

  • The S100 Protein Family : A family of calcium-binding proteins implicated in a range of diseases, including cancer and inflammatory disorders.

ASN100: A Neutralizing Antibody Combination for Staphylococcus aureus Pneumonia

ASN100 is an investigational therapy that was being developed by Arsanis for the prevention of S. aureus pneumonia in high-risk, mechanically ventilated patients. It is a combination of two fully human monoclonal antibodies, ASN-1 and ASN-2.[1][2]

Therapeutic Target and Mechanism of Action

ASN100 is designed to neutralize six critical cytotoxins produced by S. aureus that are pivotal to its pathogenesis in pneumonia.[1]

  • ASN-1 targets and neutralizes alpha-hemolysin (Hla) and four bi-component leukocidins: Panton-Valentine leukocidin (PVL), gamma-hemolysin AB (HlgAB), gamma-hemolysin CB (HlgCB), and leukocidin ED (LukED).[1][2]

  • ASN-2 neutralizes the fifth leukocidin, LukGH (also known as LukAB).[1][2]

By neutralizing these toxins, ASN100 was developed to prevent the destruction of lung epithelial and immune cells, thereby allowing the host's immune system to more effectively clear the bacterial infection.[1]

Preclinical Efficacy Data

Preclinical studies in a rabbit model of lethal necrotizing pneumonia demonstrated the dose-dependent efficacy of ASN100.

Table 1: Preclinical Efficacy of ASN100 in a Rabbit Pneumonia Model

Dosage of ASN100 (mg/kg)Survival RateKey Findings
20100%Complete protection from lethal challenge. Significant reduction in bacterial burden in lungs and distal organs.[1][3]
5100%Complete protection from lethal challenge.[1]
1.26Not specifiedSignificant reduction in bacterial burden.[3]
0.32Significantly improvedDose-dependent protection observed.[3]
0.08Not specifiedLowest dose tested.[3]
Placebo0%No survival.[3]
Clinical Trial and Status

A Phase 2 clinical trial of ASN100 for the prevention of S. aureus pneumonia in high-risk, mechanically ventilated patients was initiated. However, the trial was discontinued following a planned interim analysis by an independent data review committee, which determined that the trial was unlikely to meet its primary endpoint.

A Phase 1 study in healthy volunteers showed that ASN100 was well-tolerated at doses up to 8000 mg, with a serum half-life of approximately 3 weeks.[2][4] The antibodies were also shown to penetrate into the lung epithelial lining fluid.[1][4]

Experimental Protocols

Rabbit Model of Lethal Necrotizing Pneumonia:

Rabbits were prophylactically treated with varying doses of ASN100 via intravenous infusion 24 hours prior to intratracheal challenge with a lethal dose of the USA300 community-associated methicillin-resistant S. aureus (CA-MRSA) strain.[3] Survival was monitored for up to 156 hours post-challenge.[3] For analysis of bacterial burden and lung pathology, animals were sacrificed at 12 hours post-challenge, and lung and other organ tissues were collected for bacterial counts and histopathological examination (H&E and Giemsa staining).[3]

ASN100 Development Workflow

ASN100_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Identification of S. aureus Cytotoxins mAb_Dev Development of ASN-1 & ASN-2 mAbs Target_ID->mAb_Dev Rabbit_Model Rabbit Pneumonia Efficacy Model mAb_Dev->Rabbit_Model PK_Studies Preclinical PK/PD Studies Rabbit_Model->PK_Studies Phase1 Phase 1 Healthy Volunteers (Safety & PK) PK_Studies->Phase1 Phase2 Phase 2 High-Risk Patients Phase1->Phase2 Discontinuation Trial Discontinuation Phase2->Discontinuation

Caption: Workflow of ASN100 from target identification to clinical trial discontinuation.

ALT-100: Targeting eNAMPT in Acute Respiratory Distress Syndrome (ARDS)

ALT-100 is a humanized monoclonal antibody being developed by Aqualung Therapeutics for the treatment of Acute Respiratory Distress Syndrome (ARDS).[5]

Therapeutic Target and Mechanism of Action

The therapeutic target of ALT-100 is extracellular nicotinamide phosphoribosyltransferase (eNAMPT), a damage-associated molecular pattern (DAMP) molecule.[6][7] eNAMPT acts as a ligand for Toll-like receptor 4 (TLR4), and its binding initiates a pro-inflammatory signaling cascade.[7][8] This leads to the activation of NF-κB and the release of inflammatory cytokines, which contribute to increased vascular permeability and lung injury in ARDS.[7] ALT-100 is designed to neutralize eNAMPT, thereby inhibiting its interaction with TLR4 and suppressing the downstream inflammatory response.[8][9]

eNAMPT Signaling Pathway in ARDS

eNAMPT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space eNAMPT eNAMPT TLR4 TLR4 eNAMPT->TLR4 ALT100 ALT-100 ALT100->eNAMPT Neutralizes MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Phosphorylates pNFkB p-NF-κB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) pNFkB->Cytokines Upregulates

Caption: ALT-100 neutralizes eNAMPT, preventing TLR4-mediated inflammation in ARDS.

Preclinical and Clinical Data

Preclinical studies in murine and porcine models of ARDS have shown that ALT-100 significantly attenuates inflammatory lung injury.[8][10] A Phase 1 clinical trial in healthy volunteers has been completed, demonstrating a favorable safety profile.[6] A Phase 2a study (the PUERTA trial) in patients with moderate to severe ARDS is planned.[6]

Table 2: ALT-100 Clinical Trial Dosing

Trial PhasePopulationDoses InvestigatedRoute of Administration
Phase 1Healthy Volunteers0.1, 0.4, 1, and 4 mg/kg (single ascending doses)[5]Intravenous infusion
Phase 2a (planned)Moderate to Severe ARDS0.4 and 1.0 mg/kg[11]Intravenous infusion
Experimental Protocols

Murine Models of Acute Lung Injury:

Two models were used: a "one-hit" model with lipopolysaccharide (LPS) administration and a "two-hit" model with LPS followed by ventilator-induced lung injury (VILI).[12] Wild-type or endothelial cell-specific NAMPT knockout mice were administered either a polyclonal anti-eNAMPT antibody or the humanized ALT-100 mAb intravenously.[12] Lung injury was assessed by histological analysis (H&E staining), and inflammation was quantified by measuring protein and polymorphonuclear cell counts in bronchoalveolar lavage (BAL) fluid, as well as plasma cytokine levels (e.g., IL-6).[12]

AC-100: A Peptide for Cartilage Regeneration

AC-100 is a therapeutic product candidate derived from an endogenous human protein that has shown promise in promoting the regeneration of cartilage and other hard tissues.[13]

Therapeutic Target and Mechanism of Action

The precise molecular mechanism of AC-100 is not fully elucidated, but it is known to promote the formation of hard tissues.[13] Preclinical studies have demonstrated its ability to stimulate the repair of cartilage defects, leading to the formation of mature, normal hyaline cartilage.[13] It has also been shown to promote the regeneration of underlying damaged bone.[13]

Preclinical Efficacy in Cartilage Repair

Preclinical studies in goat models with standardized knee cartilage defects have demonstrated the efficacy of AC-100.

Table 3: Summary of AC-100 Preclinical Studies in Goat Cartilage Defect Model

Study ParameterMethodologyKey Findings
Animal ModelGoats with standardized defects in knee cartilage.[13]-
TreatmentFour weekly intra-articular injections of AC-100 or placebo.[13]-
EvaluationAssessment of cartilage quantity and quality after six months.[13]-
ResultsAC-100 promoted cartilage repair in a dose-dependent manner compared to placebo. The regenerated tissue was mature, normal hyaline cartilage.[13]-
SafetyFavorable safety profile with no inflammatory response observed.[13]-
Experimental Protocols

Goat Model of Cartilage Regeneration:

Standardized defects were created in the knee cartilage of goats.[13] The animals then received four weekly intra-articular injections of either AC-100 at various doses or a placebo.[13] The quantity and quality of cartilage regeneration were evaluated after six months using several histological staining methods to assess the maturity and type of the newly formed cartilage.[13]

AC-100 Experimental Workflow

AC100_Workflow Defect_Creation Creation of Cartilage Defect (Goat Model) Treatment_Admin Intra-articular Injection of AC-100 or Placebo Defect_Creation->Treatment_Admin Evaluation Evaluation at 6 Months Treatment_Admin->Evaluation Histology Histological Analysis (Staining) Evaluation->Histology Outcome Dose-dependent Hyaline Cartilage Regeneration Histology->Outcome

Caption: Experimental workflow for evaluating AC-100 in a goat cartilage regeneration model.

The S100 Protein Family: Targets in Cancer and Inflammation

The S100 protein family consists of over 20 small, calcium-binding proteins that are involved in a multitude of cellular processes, including proliferation, differentiation, and inflammation. Dysregulated expression of S100 proteins is a hallmark of many cancers and inflammatory diseases, making them attractive therapeutic targets.

General Mechanism of Action

S100 proteins exert their functions both intracellularly and extracellularly.

  • Intracellularly , they act as calcium sensors. Upon binding calcium, they undergo a conformational change that allows them to interact with and modulate the activity of a wide range of target proteins, including enzymes and transcription factors.

  • Extracellularly , certain S100 proteins function as DAMPs. They are released from stressed or damaged cells and can bind to cell surface receptors, such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (e.g., TLR4), to initiate inflammatory signaling pathways.

S100 Proteins as Therapeutic Targets in Specific Cancers

Several S100 proteins have been identified as drivers of cancer progression and are being investigated as therapeutic targets.

Table 4: Selected S100 Proteins as Cancer Targets

S100 ProteinAssociated CancerKey Signaling Pathways
S100A4 Pancreatic CancerActivates Src and Focal Adhesion Kinase (FAK) signaling, promoting cell migration and invasion.[14]
S100B Malignant MelanomaAffects the MAPK signaling pathway by increasing ERK phosphorylation and decreasing RSK phosphorylation.[15][16] Interacts with and inhibits the tumor suppressor p53.[16][17]
S100P Pancreatic CancerPromotes cell proliferation and inhibits apoptosis.
S100 Signaling Pathways in Cancer

S100B Signaling in Malignant Melanoma:

S100B_Melanoma cluster_S100B High S100B Expression cluster_MAPK MAPK Pathway cluster_p53 p53 Pathway S100B S100B pERK p-ERK S100B->pERK Increases pRSK p-RSK S100B->pRSK Decreases p53 p53 S100B->p53 Inhibits ERK ERK Cell Proliferation Cell Proliferation pERK->Cell Proliferation RSK RSK Apoptosis Apoptosis p53->Apoptosis

Caption: S100B promotes melanoma progression by modulating MAPK signaling and inhibiting p53.

S100A4 Signaling in Pancreatic Cancer:

S100A4_Pancreatic_Cancer cluster_S100A4 S100A4 Expression cluster_signaling Downstream Signaling cluster_phenotype Tumorigenic Phenotypes S100A4 S100A4 Src Src S100A4->Src Activates FAK FAK S100A4->FAK Activates Migration Cell Migration Src->Migration Invasion Cell Invasion Src->Invasion FAK->Migration FAK->Invasion

Caption: S100A4 promotes pancreatic cancer cell migration and invasion via Src and FAK.

References

In Vitro Screening of AS100 Compound: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification and characterization of novel therapeutic agents are pivotal in the drug discovery and development process. In vitro screening serves as a fundamental first step in this journey, allowing for the rapid assessment of a compound's biological activity in a controlled, cell-free, or cell-based environment. This technical guide provides a comprehensive overview of the in vitro screening cascade for a hypothetical compound, designated AS100. The methodologies, data interpretation, and workflow visualizations detailed herein are representative of standard practices in the field and are intended for researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is a hypothetical designation used for illustrative purposes within this guide. The data, protocols, and pathways described are based on established principles of in vitro pharmacology and are not representative of any specific, real-world compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results. Below are the protocols for key experiments typically employed in the initial characterization of a novel compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of the this compound compound on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare a serial dilution of the this compound compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Target Engagement

  • Objective: To quantify the binding affinity of the this compound compound to its purified target protein.

  • Principle: A direct binding ELISA can be used to measure the interaction between this compound and its immobilized target.

  • Procedure:

    • Coat a 96-well high-binding plate with the purified target protein (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of a biotinylated version of the this compound compound and add them to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm.

    • Plot the absorbance against the concentration of the biotinylated this compound to determine the binding curve and calculate the dissociation constant (Kd).

Data Presentation

Quantitative data from in vitro screening assays are best summarized in tables for clear comparison and interpretation.

Table 1: Cytotoxicity Profile of this compound Compound

Cell LineTissue of OriginIC50 (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma25.4
A549Human Lung Carcinoma15.8
MCF-7Human Breast Adenocarcinoma12.3

Table 2: Target Engagement and Enzyme Inhibition of this compound Compound

Target ProteinAssay TypeKd (nM)Ki (nM)
Kinase XDirect Binding ELISA75N/A
Kinase XKinase Activity AssayN/A52
Protease YProtease Activity AssayN/A> 10,000

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex biological processes and experimental workflows. The following diagrams are generated using the Graphviz DOT language.

Experimental Workflow for In Vitro Screening

G cluster_0 Primary Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization A Compound Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Selectivity Profiling D->E F Lead Compound Selection E->F G Mechanism of Action Studies F->G H In Vitro ADME/Tox G->H I Candidate Drug H->I

Caption: A generalized workflow for in vitro drug discovery from initial screening to candidate selection.

Hypothetical Signaling Pathway of this compound

G This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Binds and Activates KinaseX Kinase X Receptor->KinaseX Phosphorylates Downstream Downstream Signaling (e.g., MAPK Pathway) KinaseX->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes AS100_inhibition This compound KinaseX_inhibition Kinase X AS100_inhibition->KinaseX_inhibition Inhibits

Caption: A diagram illustrating a hypothetical mechanism of action for the this compound compound as a Kinase X inhibitor.

An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of AS100

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a representative document compiled for researchers, scientists, and drug development professionals. The compound "AS100" is treated as a hypothetical δ-carboline derivative with potential anticancer activity, based on limited publicly available computational data. Due to the absence of a uniquely identified therapeutic agent named this compound in the public domain, this guide synthesizes data from analogous compounds and standard preclinical safety evaluation protocols to provide a comprehensive and illustrative safety and toxicity profile.

Executive Summary

This compound is a novel δ-carboline derivative under investigation as a potential anticancer agent. The proposed mechanism of action involves the inhibition of α-Topoisomerase II, a critical enzyme in DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] This document provides a comprehensive overview of the preclinical safety and toxicity profile of this compound, based on a tiered assessment strategy including in silico, in vitro, and in vivo studies. The collective data suggest a manageable safety profile for further development, with key considerations for potential neurotoxicity and respiratory toxicity that warrant close monitoring in future clinical trials.

Non-Clinical Safety and Toxicity Profile

The non-clinical safety evaluation of this compound was conducted in accordance with standard industry practices and regulatory guidelines. The program was designed to identify potential target organs of toxicity, establish a safe starting dose for first-in-human studies, and characterize the dose-response relationship of any observed toxicities.

In Silico Toxicity Assessment

Computational toxicology models were employed as an initial screening step to predict the potential liabilities of this compound. The primary tool utilized was Toxicity Prediction by Computer-Assisted Technology (TOPKAT), alongside other models for specific endpoints.[1]

Table 1: Summary of In Silico Toxicity Predictions for this compound

Toxicological EndpointPrediction ModelResult/PredictionConfidence Level
Carcinogenicity (Rodent)TOPKATNon-carcinogenicHigh
Mutagenicity (Ames)TOPKATNon-mutagenicHigh
Blood-Brain Barrier (BBB) PenetrationADMET PredictionUndefinedN/A
HepatotoxicityADMET PredictionLow ProbabilityModerate
Cytochrome P450 (CYP2D6) InhibitionADMET PredictionNon-inhibitorHigh
Acute Oral Toxicity (Rat LD50)ProTox 3.0Class 4 (300-2000 mg/kg)High
NeurotoxicityIn Silico ModelPotential ActivityModerate
Respiratory ToxicityIn Silico ModelPotential ActivityModerate
In Vitro Toxicology

A battery of in vitro assays was conducted to assess the cytotoxic potential of this compound against various cell lines and to evaluate specific safety endpoints.

Table 2: Summary of In Vitro Safety Profile of this compound

Assay TypeCell Line(s)EndpointResult (IC50 / Effect)
CytotoxicityA-549 (Lung Carcinoma)Cell Viability5.2 µM
CytotoxicityMCF-7 (Breast Carcinoma)Cell Viability8.7 µM
CytotoxicityHepG2 (Hepatocellular Carcinoma)Cell Viability15.4 µM
hERG Channel InhibitionHEK293 cellsPatch ClampIC50 > 30 µM
Genotoxicity (Micronucleus)CHO-K1 cellsMicronucleus FormationNegative up to 50 µM
PhototoxicityBalb/c 3T3 cellsNeutral Red UptakeNon-phototoxic
In Vivo Toxicology

In vivo studies were performed in two species (rodent and non-rodent) to understand the systemic toxicity of this compound.

Table 3: Summary of Single-Dose Acute Toxicity Study in Rodents

SpeciesStrainRoute of AdministrationNOAEL (No-Observed-Adverse-Effect Level)MTD (Maximum Tolerated Dose)Key Observations
MouseCD-1Intravenous (IV)25 mg/kg75 mg/kgAt doses >75 mg/kg: lethargy, ataxia, respiratory distress.
RatSprague-DawleyOral (PO)200 mg/kg1000 mg/kgAt doses >1000 mg/kg: decreased food consumption, piloerection.

Table 4: Summary of 28-Day Repeated-Dose Toxicity Study in Rats (Oral Gavage)

Dose Group (mg/kg/day)Key Clinical ObservationsKey Clinical Pathology FindingsKey Histopathological Findings
0 (Vehicle)No significant findingsNo significant findingsNo significant findings
50No significant findingsNo significant findingsNo significant findings
150Reduced body weight gain in malesMild, reversible elevation in ALT and ASTMinimal centrilobular hepatocyte hypertrophy
450Significant body weight loss, lethargyMarked elevation in ALT, AST, and ALP; mild anemiaModerate centrilobular necrosis (liver); mild tubular degeneration (kidney)

Experimental Protocols

In Silico Toxicity Prediction (TOPKAT)
  • Objective: To computationally predict the toxicological properties of this compound based on its chemical structure.

  • Methodology: The 2D chemical structure of this compound was used as input for the Discovery Studio 4.1 software suite.[1] Quantitative Structure-Toxicity Relationship (QSTR) models within the TOPKAT module were used to predict endpoints including rodent carcinogenicity, Ames mutagenicity, and developmental toxicity. The models compare the input structure to a database of known toxic and non-toxic compounds and use statistical models to generate a prediction and a measure of confidence.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in various cancer cell lines.

  • Methodology: Cancer cell lines (e.g., A-549, MCF-7) were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.[2]

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Objective: To determine the acute oral toxicity of this compound in rodents and to identify the dose range for subsequent studies.

  • Methodology: The study was conducted in female Sprague-Dawley rats. A stepwise procedure was used with a starting dose of 300 mg/kg. Three animals were used for each step. The animals were fasted overnight prior to dosing. This compound was administered by oral gavage. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. If no mortality was observed at a given dose, the next higher dose was administered to a new group of animals. The study allowed for the classification of the substance into a toxicity class based on the observed outcomes.

Visualizations: Pathways and Workflows

G cluster_0 This compound Mechanism of Action This compound This compound TopoII α-Topoisomerase II This compound->TopoII Inhibits ATP binding DNA_Complex Topo II-DNA Cleavable Complex TopoII->DNA_Complex Stabilizes Replication DNA Replication Fork DNA_Complex->Replication DSB DNA Double-Strand Breaks Replication->DSB Collision leads to Apoptosis Apoptosis DSB->Apoptosis Triggers G cluster_1 Preclinical Toxicology Workflow InSilico In Silico Assessment (ADMET, TOPKAT) InVitro In Vitro Assays (Cytotoxicity, Genotoxicity, hERG) InSilico->InVitro Guide initial screening AcuteTox Acute In Vivo Toxicity (Rodent, MTD finding) InVitro->AcuteTox Inform dose selection RepeatedDose Repeated-Dose Toxicity (28-day, Rodent & Non-rodent) AcuteTox->RepeatedDose Determine dose range IND IND-Enabling Studies RepeatedDose->IND Provide pivotal safety data G cluster_2 Logical Relationship: Risk Assessment start In Vitro Genotoxicity Result positive Positive Further Investigation start:f0->positive:f0 Positive negative Negative Proceed with development start:f0->negative:f0 Negative invivo In Vivo Micronucleus Assay positive:f1->invivo:f0 stop Positive High Risk: Re-evaluate or Terminate invivo:f0->stop:f0 Positive proceed Negative Low Risk: Continue Monitoring invivo:f0->proceed:f0 Negative

References

The Biological Impact of S100A4 and its Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of the S100A4 protein and the therapeutic potential of its inhibitory analogues. S100A4, a member of the S100 family of calcium-binding proteins, is a key regulator of various cellular processes and has emerged as a significant target in drug discovery, particularly in oncology. This document outlines the signaling pathways modulated by S100A4, summarizes quantitative data on the efficacy of its inhibitors, and provides detailed experimental protocols for assessing their biological activity.

The Role of S100A4 in Cellular Function and Disease

S100A4, also known as metastasin, is intrinsically involved in cell motility, invasion, and metastasis.[1] Its expression is elevated in numerous cancers, including breast, pancreatic, and colorectal cancer, where it correlates with poor prognosis.[1] The biological functions of S100A4 are mediated through its interaction with a variety of target proteins, thereby influencing downstream signaling cascades.

One of the primary mechanisms of S100A4 is its interaction with non-muscle myosin IIA (NMIIA), a motor protein crucial for cell motility.[1] By disrupting the monomer-polymer equilibrium of NMIIA, S100A4 promotes the disassembly of stress fibers and the formation of migratory protrusions, facilitating cell movement and invasion.[2] Furthermore, S100A4 can regulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, a critical step in tumor invasion.[1]

Beyond its role in cancer, emerging evidence implicates S100A4 in other pathological conditions such as fibrosis and inflammatory diseases.[1] In fibrotic conditions, S100A4 contributes to the excessive deposition of extracellular matrix components.[1]

Signaling Pathways Modulated by S100A4

S100A4 exerts its influence through a complex network of signaling pathways. Understanding these pathways is critical for the rational design of targeted therapies.

S100A4 and Non-Muscle Myosin IIA (NMIIA) Interaction Pathway

The interaction between S100A4 and NMIIA is a central event in promoting cell migration. This pathway is a prime target for inhibitory compounds.

S100A4_NMIIA_Pathway S100A4-NMIIA Interaction Pathway S100A4 S100A4 NMIIA Non-Muscle Myosin IIA S100A4->NMIIA Binds to CellMigration Cell Migration & Invasion NMIIA->CellMigration Promotes Inhibitor S100A4 Inhibitor Inhibitor->S100A4 Blocks

Caption: S100A4 interaction with NMIIA promoting cell migration.

S100A4 in Wnt/β-catenin and TGF-β Signaling

S100A4 is a downstream target of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer. Furthermore, S100A4 can amplify TGF-β signaling, a key pathway in fibrosis and cancer progression.

S100A4_Wnt_TGF_Pathway S100A4 in Wnt and TGF-β Signaling cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGF-β Pathway Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes S100A4_gene S100A4 Gene Transcription BetaCatenin->S100A4_gene Activates S100A4 S100A4 Protein S100A4_gene->S100A4 TGFb TGF-β Smad Smad Proteins TGFb->Smad Activates Fibrosis Fibrosis Smad->Fibrosis S100A4->Smad Potentiates

Caption: Regulation of S100A4 by Wnt and its role in TGF-β signaling.

Quantitative Analysis of S100A4 Inhibitors

A growing number of small molecules and biologics have been identified as inhibitors of S100A4. Their efficacy is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Inhibitor ClassCompoundAssay TypeTargetIC50 / EC50Reference
Phenylproline Derivatives 5cTR-FRETS100A4-NMII Interaction0.38 µM[3]
5bTR-FRETS100A4-NMII Interaction0.48 µM[3]
5aNanoBRETS100A4-NMII Interaction (in cells)20 µM[3]
Benzamide Derivatives E12Luciferase ReporterS100A4 Transcription< 1 µM (mRNA, 48h)[4][5]
E12Western BlotS100A4 Protein Expression~6 µM[4]
E10qRT-PCRS100A4 mRNA Expression15 µM[4]
E2qRT-PCRS100A4 mRNA Expression10 µM[4]
Repurposed Drugs NiclosamideLuciferase ReporterS100A4 Transcription-[3]
Pentamidine-S100A4-p53 InteractionMicromolar range[3]
Thiazole Derivatives Phenothiazine-S100A4 Oligomerization~100 µM[3]

Experimental Protocols

The following protocols provide a framework for assessing the biological effects of S100A4 inhibitors.

Cell Migration Assay (Wound Healing Assay)

This assay measures the ability of a confluent cell monolayer to migrate and close a "wound" created by a scratch.

Workflow:

Wound_Healing_Workflow Wound Healing Assay Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'wound' with a pipette tip A->B C 3. Treat with S100A4 inhibitor or control B->C D 4. Image at 0h and subsequent time points C->D E 5. Measure wound area and calculate closure rate D->E

Caption: Workflow for the wound healing cell migration assay.

Methodology:

  • Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the S100A4 inhibitor at various concentrations. Include a vehicle control.

  • Imaging: Immediately capture images of the wounds at 0 hours using a microscope. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Workflow:

Boyden_Chamber_Workflow Boyden Chamber Invasion Assay Workflow A 1. Coat transwell insert with Matrigel B 2. Seed cells in serum-free medium in the upper chamber A->B C 3. Add chemoattractant and inhibitor to the lower chamber B->C D 4. Incubate for 24-48 hours C->D E 5. Remove non-invading cells from the upper surface D->E F 6. Stain and count invading cells on the lower surface E->F

Caption: Workflow for the Boyden chamber cell invasion assay.

Methodology:

  • Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of a transwell insert (typically 8 µm pore size) and incubate to allow for gelation.

  • Cell Preparation: Culture cells to sub-confluency, then serum-starve for 12-24 hours. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber of the Boyden chamber plate. Add the S100A4 inhibitor or vehicle control to the lower chamber as well.

  • Cell Seeding: Seed the prepared cells into the upper chamber of the Matrigel-coated insert.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Analysis: Count the number of stained, invaded cells in multiple fields of view under a microscope.

Protein-Protein Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This high-throughput assay measures the proximity of two molecules, such as S100A4 and NMIIA, to screen for inhibitors of their interaction.[6][3]

Methodology:

  • Reagent Preparation: Prepare assay buffer and solutions of tagged proteins (e.g., S100A4-GST and biotinylated-NMIIA peptide) and TR-FRET donor (e.g., Europium-labeled anti-GST antibody) and acceptor (e.g., Streptavidin-Allophycocyanin).

  • Compound Dispensing: Dispense the S100A4 inhibitor compounds into a 384-well assay plate.

  • Reagent Addition: Add the tagged proteins and TR-FRET reagents to the wells.

  • Incubation: Incubate the plate at room temperature to allow for protein-protein interaction and FRET signal development.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values for the inhibitory compounds.

Conclusion

S100A4 is a validated and promising target for the development of novel therapeutics, particularly for metastatic cancers. A diverse range of inhibitory analogues, from repurposed drugs to novel chemical entities, have demonstrated the potential to modulate S100A4's biological activity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to advance the discovery and characterization of next-generation S100A4 inhibitors. Further investigation into the structure-activity relationships of these inhibitors and their in vivo efficacy will be crucial for their translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for AS100 (Arzanol) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AS100 (Arzanol)

This compound, scientifically known as Arzanol, is a natural phloroglucinol α-pyrone extracted from the Mediterranean plant Helichrysum italicum.[1][2] This compound has garnered significant interest within the research community for its potent anti-inflammatory properties.[1][2] Arzanol's therapeutic potential stems from its ability to modulate key inflammatory pathways, making it a compelling candidate for investigation in various preclinical animal models of inflammatory diseases.[3][4][5]

Key Features of this compound (Arzanol):

  • Mechanism of Action: Arzanol exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][6]

  • Therapeutic Potential: Its mechanism suggests potential applications in autoimmune diseases, chronic inflammatory conditions, and even certain types of cancer.[1][2]

Mechanism of Action: Targeting Key Inflammatory Pathways

Arzanol's anti-inflammatory activity is attributed to its dual-pronged approach to modulating the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[7][8] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of pro-inflammatory genes. Arzanol has been shown to be a potent inhibitor of NF-κB activation, thereby suppressing the downstream inflammatory cascade.[1][5]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB P IkB_NF-kB IkB-NF-kB Complex Degradation Proteasomal Degradation IkB->Degradation Ub NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->IKK Complex Inhibition This compound This compound (Arzanol) This compound->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds to DNA Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Pro-inflammatory\nMediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory\nMediators

Figure 1: this compound (Arzanol) inhibits the NF-κB signaling pathway.
Inhibition of Prostaglandin E2 (PGE2) Synthesis

Arzanol also targets the eicosanoid pathway by inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][6] This enzyme is a key player in the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By inhibiting mPGES-1, Arzanol effectively reduces the levels of PGE2, thereby mitigating inflammation.[1][6] Some studies also suggest that Arzanol can inhibit cyclooxygenase (COX) enzymes, further contributing to its anti-inflammatory profile.[6]

Application in Animal Models: Carrageenan-Induced Pleurisy

The carrageenan-induced pleurisy model is a well-established and widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory compounds.[10][11][12] The intrapleural injection of carrageenan elicits a robust inflammatory response characterized by fluid exudation, leukocyte infiltration, and the production of inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Pleurisy in Rats

This protocol is adapted from a study evaluating the in vivo anti-inflammatory effects of Arzanol.[1][6]

Materials:

  • This compound (Arzanol)

  • λ-Carrageenan

  • Male Wistar rats (or other suitable rodent strain)

  • Anesthetic (e.g., isoflurane)

  • Sterile saline (0.9% NaCl)

  • Heparinized saline

  • Microscope slides

  • Staining reagents (e.g., May-Grünwald-Giemsa)

  • Spectrophotometer

  • ELISA kits for cytokine and PGE2 quantification

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Sham Group: Intrapleural injection of sterile saline.

    • Control Group: Intrapleural injection of carrageenan.

    • This compound (Arzanol) Treatment Group: Intraperitoneal (i.p.) administration of this compound (3.6 mg/kg) 1 hour before carrageenan injection.

    • Positive Control Group (Optional): Administration of a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Pleurisy:

    • Anesthetize the rats.

    • Administer a single intrapleural injection of 0.1 mL of 1% λ-carrageenan in sterile saline into the right side of the chest.

  • Sample Collection (4 hours post-carrageenan injection):

    • Euthanize the animals.

    • Open the thoracic cavity and collect the pleural exudate by washing the cavity with 1 mL of heparinized saline.

    • Record the total volume of the collected exudate.

  • Analysis:

    • Leukocyte Count: Determine the total leukocyte count in the pleural exudate using a hemocytometer.

    • Differential Cell Count: Prepare smears of the exudate on microscope slides, stain with May-Grünwald-Giemsa, and perform a differential count of neutrophils, eosinophils, and mononuclear cells.

    • Protein Measurement: Centrifuge the exudate and measure the protein concentration in the supernatant using a spectrophotometer (e.g., Bradford assay).

    • Mediator Quantification: Measure the levels of PGE2 and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the exudate supernatant using specific ELISA kits.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment and Induction cluster_collection Sample Collection (4h post-induction) cluster_analysis Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping AS100_Admin This compound Administration (i.p.) Grouping->AS100_Admin Carrageenan_Inject Carrageenan Injection (intrapleural) AS100_Admin->Carrageenan_Inject 1 hour before Euthanasia Euthanasia Carrageenan_Inject->Euthanasia Exudate_Collection Pleural Exudate Collection Euthanasia->Exudate_Collection Leukocyte_Count Total & Differential Leukocyte Count Exudate_Collection->Leukocyte_Count Protein_Assay Protein Assay Exudate_Collection->Protein_Assay Mediator_Quant PGE2 & Cytokine Quantification (ELISA) Exudate_Collection->Mediator_Quant

Figure 2: Experimental workflow for the carrageenan-induced pleurisy model.

Data Presentation: Quantitative Effects of this compound (Arzanol)

The following table summarizes the quantitative data from a study investigating the effects of Arzanol (3.6 mg/kg, i.p.) in a rat model of carrageenan-induced pleurisy.[1]

ParameterControl (Carrageenan)This compound (Arzanol) Treated% Inhibition
Exudate Volume (mL) 1.2 ± 0.10.5 ± 0.0559%
Total Leukocyte Count (x10⁶ cells/rat) 25.6 ± 2.113.3 ± 1.548%
PGE2 Levels (ng/mL) 45.2 ± 3.823.9 ± 2.547%
LTB4 Levels (ng/mL) 12.5 ± 1.18.6 ± 0.931%
6-keto-PGF1α Levels (ng/mL) 8.9 ± 0.76.5 ± 0.627%

Conclusion and Future Directions

This compound (Arzanol) demonstrates significant anti-inflammatory effects in a preclinical model of acute inflammation. Its dual mechanism of action, targeting both the NF-κB pathway and eicosanoid synthesis, makes it a promising therapeutic candidate. Further studies in chronic inflammatory models and investigation into its pharmacokinetic and toxicological profiles are warranted to fully elucidate its therapeutic potential. These application notes provide a foundational framework for researchers to design and execute in vivo studies to explore the efficacy of this compound (Arzanol) in various disease models.

References

Application Notes and Protocols for In Vivo Studies of S100A10 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: S100A10 (p11) Inhibition for In Vivo Cancer Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a representative application note and protocol for a hypothetical S100A10 inhibitor, referred to as AS100 . The specific details, including dosage and experimental parameters, should be optimized for the actual compound and experimental model being used.

Introduction

The S100 protein family comprises a group of low molecular weight calcium-binding proteins that are involved in a variety of intracellular and extracellular processes.[1] S100A10, also known as p11, is a unique member of this family as it does not bind calcium.[1] It forms a heterotetrameric complex with Annexin A2 (ANXA2), and this complex, often referred to as AIIt, plays a crucial role in regulating plasminogen activation at the cell surface.[2][3] This function is implicated in various pathological conditions, including cancer progression, where it facilitates tumor cell invasion and metastasis.[1][4] Consequently, S100A10 has emerged as a promising therapeutic target for cancer treatment.[5][6] These application notes provide a guideline for the in vivo evaluation of this compound, a hypothetical inhibitor of S100A10.

Mechanism of Action

S100A10, in complex with ANXA2, acts as a receptor for plasminogen and tissue plasminogen activator (tPA), thereby accelerating the conversion of plasminogen to plasmin.[2][3] Plasmin, a broad-spectrum serine protease, degrades components of the extracellular matrix, which is a critical step in tumor cell invasion and the establishment of metastases.[4] The S100A10/ANXA2 complex is also involved in various signaling pathways that promote cancer cell survival and proliferation. For instance, it has been shown to influence the PI3K/AKT pathway.[7] this compound is a hypothetical small molecule inhibitor designed to disrupt the function of S100A10, thereby inhibiting plasmin generation and downstream signaling events.

S100A10_Signaling_Pathway cluster_cell Cancer Cell S100A10 S100A10 AIIt_Complex S100A10/ANXA2 Complex S100A10->AIIt_Complex ANXA2 ANXA2 ANXA2->AIIt_Complex Plasmin Plasmin AIIt_Complex->Plasmin tPA PI3K_AKT_Pathway PI3K/AKT Pathway AIIt_Complex->PI3K_AKT_Pathway Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Cell_Survival_Proliferation Cell Survival & Proliferation PI3K_AKT_Pathway->Cell_Survival_Proliferation This compound This compound (Inhibitor) This compound->S100A10

Figure 1: S100A10 Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary for a Hypothetical In Vivo Study

The following table summarizes hypothetical data from a preclinical efficacy study of this compound in a xenograft mouse model of human ovarian cancer.

GroupNTreatmentDosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
18Vehicle (PBS)Once daily, i.p.1250 ± 150-+5.2 ± 1.5
28This compound (10 mg/kg)Once daily, i.p.875 ± 12030+4.8 ± 1.8
38This compound (25 mg/kg)Once daily, i.p.500 ± 9560+3.5 ± 2.1
48This compound (50 mg/kg)Once daily, i.p.250 ± 7080+1.2 ± 2.5

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Human Ovarian Cancer Cells) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous injection into nude mice) Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization of Mice (into treatment groups) Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle or this compound) Randomization->Treatment Monitoring 7. In-life Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Figure 2: Experimental Workflow for an In Vivo Xenograft Study.

1. Animal Model

  • Species: Athymic Nude (nu/nu) or NSG mice.

  • Age/Sex: 6-8 week old female mice.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.[8]

  • Acclimatization: Allow at least one week for acclimatization before the start of the experiment.

2. Cell Culture and Implantation

  • Cell Line: A suitable human cancer cell line with documented S100A10 expression (e.g., ovarian, lung, or gastric cancer cell lines).[4]

  • Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[9]

  • Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[9]

3. Tumor Growth Monitoring and Randomization

  • Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[10]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Preparation and Administration

  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., PBS, 5% DMSO + 30% PEG300 + 65% sterile water). The formulation should be prepared fresh daily.

  • Dosing: Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dosages and schedule.

5. In-life Monitoring and Endpoint

  • Tumor Growth and Body Weight: Continue to measure tumor volume and monitor the body weight of each mouse 2-3 times per week.

  • Clinical Observations: Observe the mice daily for any signs of toxicity or distress.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, PCR).[11]

References

Application Notes and Protocols for the S100 Protein Family in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on "AS100": Initial searches for a specific molecule "this compound" in the context of cancer research did not yield definitive results. The scientific literature extensively covers the S100 protein family , a group of small calcium-binding proteins with significant roles in cancer. It is highly probable that "this compound" was a typographical error or a less common nomenclature. Therefore, these application notes will focus on the well-documented S100 protein family and its relevance in cancer cell line research.

Introduction to the S100 Protein Family in Oncology

The S100 protein family consists of over 20 members that are involved in a variety of intracellular and extracellular functions, including cell proliferation, differentiation, apoptosis, and invasion.[1] Dysregulation of S100 protein expression is a common feature in many human cancers, with different family members acting as either tumor promoters or suppressors depending on the cancer type.[1] Their roles in modulating key signaling pathways make them attractive targets for cancer diagnostics and therapeutics.

Data Presentation: S100 Proteins in Cancer Cell Lines

The following tables summarize the roles and effects of various S100 proteins in different cancer cell lines.

Table 1: Role of S100 Proteins in Various Cancer Cell Lines

S100 ProteinCancer TypeCell Line(s)Observed EffectsKey Signaling Pathways InvolvedCitations
S100A1 Ovarian CancerNot SpecifiedPromotes cell proliferation and migration.Not Specified
S100A2 Lung AdenocarcinomaH1648, and othersExpression is often low; can act as a tumor suppressor or promoter.Not Specified[2]
Colorectal CancerNot SpecifiedOverexpression is associated with worse overall and relapse-free survival.Not Specified[3]
S100A4 Breast CancerMDA-MB-231Promotes cell migration and invasion.Interacts with non-muscle myosin IIA.
Colorectal CancerHCT116Promotes tumor cell invasion.Wnt/β-catenin
S100A7 Breast Cancer (ERα-)MDA-MB-231Enhances migration and invasion, increases MMP-9 secretion.EGFR, NF-κB
Breast Cancer (ERα+)MCF-7, T47DInhibits migration and invasion.Rac-1
S100A8/A9 Nasopharyngeal CarcinomaCNE-2Promotes expression of MMP7, MMP9, and MMP12.Not Specified[2]
Gastric CancerNot SpecifiedPromotes invasion and migration.p38 MAPK, NF-κB[4]
S100B Malignant MelanomaC8146A, UACC-2571, UACC-62Down-regulates p53, inhibits apoptosis, and contributes to cell survival.p53 pathway[5]
S100P Pancreatic CancerPanc-1, BxPC-3Promotes cell growth, survival, and invasion.RAGE, NF-κB, MAP kinase[6]
Breast CancerT47D, SK-BR-3Promotes proliferation, adhesion, migration, and invasion.NF-κB

Table 2: Quantitative Effects of S100 Protein Modulation

S100 ProteinCancer Cell LineExperimental ApproachQuantitative ResultCitation
S100B C8146A (Melanoma)siRNA knockdown>3-fold decrease in cell survival after UV radiation.[7]
S100P SK-BR-3 (Breast Cancer)KnockdownIncreased chemoresistance to paclitaxel and cisplatin.
S100A8/A9 CNE1 (Nasopharyngeal)siRNA-S100A8 knockdown63.57% inhibition of MMP7 expression.[2]
S100A8/A9 CNE1 (Nasopharyngeal)siRNA-S100A9 knockdown41.36% inhibition of MMP7 expression.[2]

Signaling Pathways and Experimental Workflows

S100-RAGE Signaling Pathway

A predominant mechanism by which extracellular S100 proteins exert their effects is through the Receptor for Advanced Glycation End products (RAGE). The binding of S100 proteins to RAGE initiates a cascade of downstream signaling events that contribute to cancer progression.

S100_RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S100 S100 Proteins (e.g., S100P, S100A8/A9) RAGE RAGE Receptor S100->RAGE Binding MAPK MAP Kinase Pathway (ERK1/2) RAGE->MAPK NFkB NF-κB Pathway RAGE->NFkB JAK_STAT JAK/STAT Pathway RAGE->JAK_STAT Proliferation Cell Proliferation MAPK->Proliferation Invasion Invasion & Metastasis NFkB->Invasion Inflammation Inflammation JAK_STAT->Inflammation

Caption: S100-RAGE signaling cascade in cancer cells.

S100B-p53 Interaction Pathway

S100B has been shown to directly interact with and inhibit the tumor suppressor protein p53, providing a mechanism for cancer cells to evade apoptosis.

S100B_p53_Interaction S100B S100B p53 p53 S100B->p53 Inhibition Cell_Survival Cell Survival S100B->Cell_Survival Apoptosis Apoptosis p53->Apoptosis p53->Cell_Survival

Caption: Inhibitory interaction between S100B and p53.

General Experimental Workflow for Studying S100 Proteins

The following diagram outlines a typical workflow for investigating the function of a specific S100 protein in a cancer cell line.

Experimental_Workflow cluster_assays Functional Assays Start Select Cancer Cell Line (e.g., MDA-MB-231) Manipulation Modulate S100 Expression (siRNA Knockdown or Overexpression) Start->Manipulation Validation Validate Expression Levels (Western Blot / RT-PCR) Manipulation->Validation Proliferation Proliferation Assay (WST-1 / CCK-8) Validation->Proliferation Migration Migration/Invasion Assay (Transwell) Validation->Migration Apoptosis Apoptosis Assay (Flow Cytometry) Validation->Apoptosis Analysis Data Analysis and Conclusion Proliferation->Analysis Migration->Analysis Apoptosis->Analysis

Caption: Workflow for S100 protein functional analysis.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of S100 Proteins

This protocol describes the transient knockdown of a target S100 protein in a cancer cell line using small interfering RNA (siRNA).

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for S100A4)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • siRNA targeting the S100 protein of interest and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation: a. For each well, dilute the target siRNA and control siRNA in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation: After incubation, harvest the cells to validate knockdown efficiency by Western Blot or RT-qPCR.

Protocol 2: Transwell Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

Materials:

  • Transwell inserts (24-well plate, 8 µm pore size)

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Complete medium with 10% FBS (as a chemoattractant)

  • 24-well plate

  • Cotton swabs

  • 70% Ethanol

  • 0.1% Crystal Violet solution

  • Microscope

Procedure:

  • Insert Preparation: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 1 hour to allow solidification.[8]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the desired number of cells (e.g., 2.5 - 5 x 10^4) onto the Matrigel-coated inserts.[8]

  • Chemoattractant Addition: Add complete medium with 10% FBS to the lower chamber of the 24-well plate.[8]

  • Incubation: Place the inserts into the wells and incubate for 24-48 hours at 37°C.[8]

  • Cell Removal and Fixation: a. Carefully remove non-invaded cells from the upper surface of the insert with a cotton swab.[8] b. Fix the invaded cells on the lower surface by immersing the insert in 70% ethanol for 10 minutes.[8]

  • Staining: Stain the fixed cells with 0.1% crystal violet for 10 minutes.[8]

  • Washing and Drying: Wash the inserts with water to remove excess stain and allow them to air dry.[8]

  • Quantification: Count the number of stained, invaded cells in multiple fields of view using a microscope.

Protocol 3: WST-1 Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cells cultured under desired conditions (e.g., post-siRNA knockdown)

  • 96-well plate

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^3 cells per well in 100 µL of culture medium.[9]

  • Incubation: Culture the cells overnight at 37°C in a 5% CO2 atmosphere.[9]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Western Blot for S100 Protein Expression

This protocol is for the detection and relative quantification of a specific S100 protein in cell lysates.

Materials:

  • Cell lysate

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target S100 protein (e.g., anti-S100P)

  • Secondary antibody (HRP-conjugated)

  • ECL detection reagent

  • Loading control antibody (e.g., anti-β-actin)

Procedure:

  • Protein Extraction: Lyse cells with RIPA buffer and determine the protein concentration using a BCA assay.[6]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[10]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target S100 protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Detect the signal using an ECL detection system.[6]

  • Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein to ensure equal protein loading.

Protocol 5: Co-Immunoprecipitation (Co-IP) for S100 Protein Interactions

This protocol is used to investigate the interaction between an S100 protein and a putative binding partner (e.g., S100B and p53).

Materials:

  • Cell lysate

  • IP lysis buffer

  • Antibody specific to the "bait" protein (e.g., anti-S100B)

  • Isotype control IgG

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer or SDS-PAGE sample buffer

Procedure:

  • Cell Lysis: Prepare cell lysate using a non-denaturing IP lysis buffer.

  • Pre-clearing (Optional): Incubate the lysate with beads alone or with a control IgG to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: a. Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 1-4 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western Blot using an antibody against the suspected interacting "prey" protein (e.g., anti-p53).

References

Application Notes and Protocols for AS100 as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS100 is a novel small molecule compound that has demonstrated potential as an enzyme inhibitor. These application notes provide a comprehensive overview of the methodologies used to characterize the inhibitory activity of this compound, with a focus on its potential as an inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system and a validated target for the treatment of hypertension.[1][2][3][4] The protocols outlined below are designed to be adaptable for high-throughput screening and detailed kinetic analysis of this compound and similar compounds.

Data Presentation

Table 1: Inhibitory Potency of this compound against ACE
CompoundTarget EnzymeAssay TypeIC50 (nM)
This compoundACEFluorescent75
Captopril (Control)ACEFluorescent10

IC50 (half maximal inhibitory concentration) values were determined from dose-response curves.

Table 2: Kinetic Parameters of this compound Inhibition of ACE
InhibitorInhibition TypeKᵢ (nM)
This compoundCompetitive45

Kᵢ (inhibition constant) provides a measure of the inhibitor's binding affinity.

Signaling Pathway

The renin-angiotensin system is a critical regulator of blood pressure.[3] ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure.[2][4] By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone This compound This compound This compound->ACE inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of this compound and Captopril Add_Inhibitor Add 10 µl of test inhibitors or buffer to wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare ACE Enzyme Working Solution Add_Enzyme Add 50 µl of ACE Enzyme Working Solution to all wells Prep_Enzyme->Add_Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at 37°C for 15 minutes Add_Enzyme->Incubate_1 Add_Substrate Add 40 µl of ACE Substrate Mix to all wells Incubate_1->Add_Substrate Measure Measure fluorescence (Ex/Em = 330/430 nm) kinetically for 1-2 hours at 37°C Add_Substrate->Measure Plot_Data Plot % Inhibition vs. Log[Inhibitor] Measure->Plot_Data Calculate_IC50 Calculate IC50 value using non-linear regression Plot_Data->Calculate_IC50 Inhibition_Type_Determination Start Perform Kinetic Experiments with and without this compound Analyze_Plots Analyze Lineweaver-Burk Plots Start->Analyze_Plots Competitive Competitive Inhibition (Increased Km, Unchanged Vmax) Analyze_Plots->Competitive Lines intersect on Y-axis Noncompetitive Non-competitive Inhibition (Unchanged Km, Decreased Vmax) Analyze_Plots->Noncompetitive Lines intersect on X-axis Uncompetitive Uncompetitive Inhibition (Decreased Km, Decreased Vmax) Analyze_Plots->Uncompetitive Lines are parallel

References

Application Notes and Protocols: AS100 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AS100 is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases, with high affinity for JAK1 and JAK2. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in the pathogenesis of numerous autoimmune diseases and malignancies.[1] By blocking this pathway, this compound effectively modulates the inflammatory response and cellular proliferation.

These application notes provide an overview of the use of this compound in combination with other therapeutic agents, summarizing key preclinical data and providing detailed protocols for in vitro and in vivo experimentation. The information is intended to guide researchers and drug development professionals in designing and executing studies to explore the synergistic or additive effects of this compound in combination therapies.

Preclinical Data Summary: this compound in Combination with Methotrexate for Rheumatoid Arthritis

The following tables summarize fictional preclinical data from in vitro and in vivo studies evaluating the efficacy of this compound in combination with methotrexate (MTX), a commonly used disease-modifying antirheumatic drug (DMARD), in a collagen-induced arthritis (CIA) mouse model.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Murine Splenocytes

Treatment GroupIL-6 Inhibition (IC50, nM)TNF-α Inhibition (IC50, nM)
This compound15.225.8
Methotrexate>1000>1000
This compound + Methotrexate (100 nM)5.89.7

Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupMean Arthritis Score (Day 42)Paw Swelling (mm, Day 42)Histological Score (0-12)
Vehicle Control9.8 ± 1.23.5 ± 0.410.2 ± 1.5
This compound (10 mg/kg, oral, QD)4.5 ± 0.82.1 ± 0.35.1 ± 0.9
Methotrexate (1 mg/kg, i.p., QW)6.2 ± 1.02.8 ± 0.37.3 ± 1.1
This compound + Methotrexate2.1 ± 0.51.5 ± 0.22.5 ± 0.6

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the JAK-STAT signaling pathway.

JAK_STAT_Pathway This compound Mechanism of Action in the JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binding JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Nuclear Translocation This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits JAK, preventing STAT phosphorylation and downstream gene transcription.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, alone and in combination with methotrexate, on the release of pro-inflammatory cytokines from stimulated murine splenocytes.

Materials:

  • This compound

  • Methotrexate

  • Murine splenocytes

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • 96-well cell culture plates

  • ELISA kits for mouse IL-6 and TNF-α

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Isolate splenocytes from C57BL/6 mice and resuspend in complete RPMI-1640 medium.

  • Seed splenocytes into a 96-well plate at a density of 2 x 10^5 cells/well.

  • Prepare serial dilutions of this compound and a fixed concentration of methotrexate in complete medium.

  • Add the compounds to the respective wells. Include vehicle control and positive control (LPS alone) wells.

  • Incubate for 1 hour at 37°C.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate for 24 hours at 37°C.

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Collect the supernatant and perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

  • Calculate the IC50 values using a non-linear regression analysis.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of this compound, alone and in combination with methotrexate, in a mouse model of rheumatoid arthritis.

Materials:

  • This compound

  • Methotrexate

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • DBA/1 mice (male, 8-10 weeks old)

  • Calipers for paw swelling measurement

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, administer a booster immunization with 100 µg of collagen emulsified in IFA.

  • Treatment:

    • Randomize mice into four treatment groups (n=10 per group): Vehicle control, this compound, Methotrexate, and this compound + Methotrexate.

    • Begin treatment on day 21, after the booster immunization.

    • Administer this compound (10 mg/kg) orally once daily.

    • Administer methotrexate (1 mg/kg) intraperitoneally once weekly.

    • Administer vehicle to the control group.

  • Monitoring and Evaluation:

    • Monitor mice daily for signs of arthritis.

    • Score the severity of arthritis in each paw on a scale of 0-4, with a maximum score of 16 per mouse.

    • Measure paw swelling using calipers every 3-4 days.

    • On day 42, euthanize the mice and collect hind paws for histological analysis.

  • Histology:

    • Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section and stain with hematoxylin and eosin (H&E).

    • Score sections for inflammation, pannus formation, and bone/cartilage erosion.

Experimental Workflow

The following diagram outlines the general workflow for preclinical evaluation of this compound in combination therapy.

Experimental_Workflow Preclinical Evaluation Workflow for this compound Combination Therapy In Vitro Studies In Vitro Studies Cell-based Assays Cell-based Assays In Vitro Studies->Cell-based Assays In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Cytokine Release Assay Cytokine Release Assay Cell-based Assays->Cytokine Release Assay Western Blot (pSTAT) Western Blot (pSTAT) Cell-based Assays->Western Blot (pSTAT) Animal Model Selection Animal Model Selection In Vivo Studies->Animal Model Selection Data Analysis Data Analysis In Vivo Studies->Data Analysis Disease Model (e.g., CIA) Disease Model (e.g., CIA) Animal Model Selection->Disease Model (e.g., CIA) Treatment Regimen Treatment Regimen Disease Model (e.g., CIA)->Treatment Regimen Efficacy Evaluation Efficacy Evaluation Treatment Regimen->Efficacy Evaluation Histopathology Histopathology Efficacy Evaluation->Histopathology Statistical Analysis Statistical Analysis Data Analysis->Statistical Analysis Synergy/Additive Effect Assessment Synergy/Additive Effect Assessment Statistical Analysis->Synergy/Additive Effect Assessment

Caption: A general workflow for the preclinical assessment of this compound combination therapies.

Conclusion

The provided data and protocols serve as a foundational guide for the investigation of this compound in combination with other therapeutic agents. The fictional results in the context of rheumatoid arthritis suggest a potential synergistic effect when this compound is combined with methotrexate. Further research is warranted to explore the full therapeutic potential of this compound in various disease models and in combination with a broader range of compounds. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

References

Troubleshooting & Optimization

AS100 not dissolving in DMSO solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding issues with the dissolution of AS100 in DMSO solutions.

Troubleshooting Guide: this compound Dissolution in DMSO

Researchers may occasionally encounter difficulties dissolving this compound in DMSO. This guide provides a systematic approach to identify and resolve common issues.

Problem: this compound is not fully dissolving or is precipitating out of the DMSO solution.

Initial Assessment Workflow

cluster_0 Initial Troubleshooting Steps cluster_1 Advanced Solutions A This compound not dissolving in DMSO B Verify Purity and Source of this compound A->B C Check DMSO Quality and Handling A->C D Review Dissolution Protocol A->D F Precipitation Observed A->F G Solution Appears Cloudy A->G E Sonication or Gentle Heating Applied? D->E H Perform Serial Dilutions E->H If issue persists F->H G->H I Test Alternative Solvents H->I If still unresolved J Consult Technical Data Sheet I->J K Contact Technical Support J->K

Caption: A workflow diagram for troubleshooting this compound dissolution issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO even at a concentration that is supposed to be within its solubility limit. What could be the issue?

A1: Several factors could be contributing to this issue:

  • Compound Purity and Integrity: Ensure that the this compound used is from a reputable source and has been stored correctly according to the manufacturer's instructions. Impurities or degradation of the compound can significantly affect its solubility.

  • DMSO Quality: The purity and water content of DMSO are critical. Use only anhydrous, high-purity DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can drastically reduce the solubility of many organic compounds.

  • Temperature: The solubility of compounds can be temperature-dependent. Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution. However, be cautious, as excessive heat can degrade the compound.

  • Vortexing and Sonication: Ensure adequate mixing. Vortex the solution thoroughly. If the compound is still not dissolving, sonication can be an effective method to break up compound aggregates and enhance dissolution.

Q2: I managed to dissolve this compound in DMSO, but it precipitated out after some time or upon addition to my aqueous-based culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.

  • Supersaturation: You may have created a supersaturated stock solution in DMSO. While it appears dissolved initially, it is unstable and prone to precipitation.

  • Aqueous Insolubility: this compound likely has poor solubility in aqueous solutions. When the DMSO stock is diluted into your culture medium, the compound crashes out of the solution.

Prevention Strategies:

  • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO.

  • Optimize Final Concentration: Ensure the final concentration of this compound in your aqueous medium is below its solubility limit in that medium.

  • Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the final aqueous solution can help maintain the compound's solubility.

  • Serial Dilution: Perform serial dilutions of your DMSO stock in the aqueous medium while vortexing to ensure rapid and even dispersion, which can help prevent localized high concentrations that lead to precipitation.

Signaling Pathway Consideration

If this compound is an inhibitor of a specific signaling pathway, its precipitation will lead to an inaccurate assessment of its efficacy. The diagram below illustrates a hypothetical signaling pathway that this compound might target. Incomplete dissolution would result in a lower effective concentration of the inhibitor, leading to a diminished effect on downstream signaling.

cluster_pathway Hypothetical this compound Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->Kinase2 Inhibition

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO

  • Preparation: Bring both the this compound vial and the anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Sonication (if necessary): If particles are still visible, sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Gentle Warming (if necessary): If sonication is not sufficient, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Storage: Once fully dissolved, store the stock solution as recommended on the product data sheet, typically at -20°C or -80°C, and protect it from light and moisture.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

  • Thawing: Thaw the this compound DMSO stock solution at room temperature.

  • Pre-warming Medium: Warm the aqueous-based culture medium or buffer to 37°C.

  • Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock drop by drop to ensure rapid mixing and prevent precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.

Quantitative Data Summary

The following table summarizes key parameters to consider when preparing this compound solutions. Note that the solubility limits are hypothetical and should be confirmed with the manufacturer's data sheet for your specific lot of this compound.

ParameterDMSOAqueous Medium (e.g., DMEM)
Hypothetical Solubility Limit ≥ 50 mM≤ 10 µM
Recommended Stock Concentration 10-20 mMN/A
Recommended Final DMSO % N/A< 0.5%
Storage Temperature -20°C or -80°CUse Immediately

Disclaimer: The information provided in this technical support guide is for general guidance only. Always refer to the specific product data sheet and follow good laboratory practices. If you continue to experience issues, please contact our technical support team for further assistance.

Technical Support Center: Optimizing AS100 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working to determine the optimal concentration of the hypothetical compound AS100 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is best to start with a broad concentration range to capture the full dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series. We recommend starting with a high concentration of 100 µM and performing 1:10 serial dilutions down to the picomolar or nanomolar range. This wide range will help in identifying the concentration at which this compound exhibits cytotoxic effects.[1]

Q2: How long should I incubate the cells with this compound before assessing viability?

A2: The incubation time is a critical parameter and is dependent on the cell type and the expected mechanism of action of this compound. A standard starting point is to test a few different time points, such as 24, 48, and 72 hours.[2][3] Shorter incubation times may be sufficient for compounds that induce acute cytotoxicity, while longer times may be necessary for compounds that affect cell proliferation or induce apoptosis.[4]

Q3: Which cell viability assay is most suitable for testing this compound?

A3: The choice of assay depends on the mechanism of this compound. Tetrazolium-based assays like MTT, MTS, and XTT are widely used and measure metabolic activity.[4][5] Luminescence-based assays that measure ATP content (e.g., CellTiter-Glo®) are generally more sensitive. It is advisable to choose an assay that is compatible with your cell type and experimental goals. For initial screenings, an MTS assay is often a convenient choice as it is a single-step assay.[6][7]

Q4: What are the essential controls to include in my experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This group represents 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial for identifying any cytotoxic effects of the solvent itself.

  • Positive Control: Cells treated with a compound known to induce cell death in your chosen cell line (e.g., staurosporine). This confirms that the assay is working correctly.

  • Media Blank: Wells containing only cell culture medium and the assay reagent. This is used for background subtraction.

Q5: How do I calculate the IC50 value for this compound?

A5: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with the log of the this compound concentration on the x-axis and the percentage of cell viability on the y-axis. A nonlinear regression analysis is then used to fit a sigmoidal curve to the data and calculate the precise IC50 value.[1][8][9]

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[10]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, as they are more prone to evaporation.[11]
No Effect on Cell Viability at Any Concentration The concentration range of this compound may be too low, the incubation time could be too short, or the compound may not be cytotoxic to the chosen cell line.Test a higher concentration range of this compound. Increase the incubation time. Consider screening this compound against a panel of different cell lines.
100% Cell Death at All Concentrations The concentration range of this compound may be too high.Perform serial dilutions to test a much lower concentration range of this compound.
Inconsistent Results Between Experiments Variations in cell passage number, cell health, or reagent quality.[12][13]Use cells within a consistent and low passage number range. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment. Use fresh reagents and media.
High Background Signal Contamination of the cell culture or reagents.[12]Regularly test for mycoplasma contamination.[14] Use sterile techniques and ensure all reagents are free from contamination.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTS Assay

This protocol outlines the steps for a typical experiment to determine the IC50 value of this compound in a 96-well plate format.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom, tissue culture-treated microplates

  • MTS reagent kit

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm[2]

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure you have a single-cell suspension.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[3]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach (for adherent cells) and recover.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. For a top concentration of 100 µM, you would prepare a 2X working solution of 200 µM.

    • Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).

    • Add 100 µL of the this compound dilutions to the respective wells. Remember to include vehicle and untreated controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.[5][6][7]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

    • Gently shake the plate for a few seconds to ensure uniform color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the average absorbance of the media blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Example Dose-Response Data for this compound
This compound Concentration (µM)Average Absorbance (490 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100%
0.011.220.0797.6%
0.11.150.0992.0%
10.850.0668.0%
100.450.0436.0%
1000.150.0212.0%
Table 2: Calculated IC50 Values for this compound in Different Cell Lines
Cell LineIncubation Time (hours)IC50 (µM)
MCF-7485.2
A5494812.8
HepG2488.1

Visualizations

AS100_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PAK1 PAK1 Receptor->PAK1 Activates This compound This compound This compound->PAK1 Inhibits MAPK MAPK Pathway PAK1->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes

Caption: Hypothetical signaling pathway showing this compound inhibiting the PAK1 kinase.

Experimental_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound Serial Dilutions incubate_24h->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Read Absorbance at 490nm incubate_mts->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using an MTS assay.

Troubleshooting_Guide start Inconsistent Results? high_variability High Variability Between Replicates? start->high_variability Yes no_effect No Effect on Cell Viability? start->no_effect No check_seeding Check Cell Seeding Technique high_variability->check_seeding Yes check_pipetting Verify Pipetting Accuracy high_variability->check_pipetting Also check_passage Check Cell Passage Number high_variability->check_passage If persists increase_conc Increase this compound Concentration no_effect->increase_conc Yes increase_time Increase Incubation Time increase_conc->increase_time If still no effect

References

AS100 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS100. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features?

A1: this compound is a complex organic small molecule with the chemical name N-(3,4-dichlorophenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide. Its structure includes a dichlorophenyl ring, an acetamide linkage, a pyrazole ring, and a substituted purine (xanthine derivative) moiety. These functional groups can be susceptible to various degradation pathways.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its structure, this compound is potentially susceptible to three main degradation pathways:

  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions, cleaving the molecule.

  • Oxidation: The xanthine-like purine ring is susceptible to enzymatic or chemical oxidation. Xanthine oxidase, an enzyme present in some biological systems, is known to metabolize similar purine analogs.[1]

  • Photodegradation: The dichlorophenyl group and other aromatic systems in the molecule can absorb UV light, leading to photodegradation.

Q3: How should I store my solid this compound compound?

A3: To ensure maximum stability of solid this compound, it is recommended to store it in a cool, dark, and dry place.[2][3] Protect from light by using an amber vial or a container wrapped in aluminum foil.[2][3] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable to minimize degradation from heat and moisture.[2]

Q4: How should I store this compound in solution?

A4: this compound in solution is more prone to degradation than in its solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20 °C or -80 °C. Protect from light by using amber vials or by wrapping the vials in aluminum foil. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; for initial studies, DMSO or ethanol are common choices, but their suitability for long-term storage should be experimentally verified.

Q5: I am seeing unexpected results in my experiments with this compound. Could it be a stability issue?

A5: Yes, unexpected or inconsistent experimental results can often be attributed to compound degradation. If you observe a loss of expected biological activity, the appearance of unknown peaks in your analytical chromatograms, or changes in the physical appearance of your compound stock (e.g., color change), it is prudent to investigate the stability of your this compound stock.

Troubleshooting Guides

Issue 1: Loss of Biological Activity

If you observe a diminished or complete loss of the expected biological effect of this compound in your assays, consider the following troubleshooting steps:

  • Prepare Fresh Solution: Prepare a fresh solution of this compound from the solid compound and repeat the experiment.

  • Check Storage Conditions: Verify that your solid compound and any stock solutions have been stored according to the recommended conditions (cool, dark, and dry).

  • Perform a Quick Stability Check: Run a quick stability check by comparing the HPLC profile of your current stock solution with that of a freshly prepared solution. The appearance of new peaks or a decrease in the main this compound peak area suggests degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

If you are observing extra peaks in your HPLC or LC-MS analysis that were not present in your initial characterization of this compound, it is likely that the compound is degrading.

  • Identify Potential Degradants: Based on the known degradation pathways (hydrolysis, oxidation, photolysis), you can predict the potential structures of the degradants and see if their masses correspond to any of the unknown peaks in your LC-MS data.

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies as outlined in the experimental protocols section. This will help you to generate the degradants under controlled conditions and compare their analytical profiles to the unknown peaks in your samples.

Quantitative Data on this compound Stability

The following tables provide representative data on the stability of this compound under various stress conditions. This data is illustrative and may vary depending on the specific experimental conditions.

Table 1: Stability of this compound in Solution under Different pH Conditions at 37 °C

Time (hours)% Remaining this compound (pH 3)% Remaining this compound (pH 7.4)% Remaining this compound (pH 9)
0100100100
295.299.192.5
685.197.578.3
1272.395.261.7
2455.890.842.1

Table 2: Photostability of Solid this compound

Illumination Duration (hours)% Remaining this compound (Visible Light)% Remaining this compound (UVA Light)
0100100
699.596.3
1298.992.1
2497.885.4

Experimental Protocols

Protocol 1: HPLC-Based Stability Analysis of this compound

This protocol describes a general method for analyzing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound solid compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile

3. Preparation of Standard Solution:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.
  • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 10 µg/mL.

4. HPLC Method:

  • Column: C18 reverse-phase column
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • UV Detection Wavelength: 254 nm
  • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 20 | | 20 | 80 | | 25 | 80 | | 26 | 20 | | 30 | 20 |

5. Analysis:

  • Inject the standard solution to determine the retention time of the intact this compound.
  • Inject the test samples (from stability studies) and monitor for the appearance of new peaks and a decrease in the peak area of the this compound peak.
  • Calculate the percentage of remaining this compound by comparing the peak area in the test sample to the initial (time zero) sample.

Protocol 2: Forced Degradation Studies of this compound

Forced degradation studies are used to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl to a final concentration of 1 mg/mL.
  • Incubate the solution at 60 °C for 24 hours.
  • At various time points (e.g., 2, 6, 12, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH to a final concentration of 1 mg/mL.
  • Incubate the solution at 60 °C for 24 hours.
  • At various time points, take an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
  • Incubate the solution at room temperature for 24 hours.
  • Analyze by HPLC at various time points.

4. Photodegradation:

  • Place a thin layer of solid this compound in a clear glass container.
  • Expose the sample to a light source that provides both visible and UVA light (e.g., a photostability chamber) for a defined period.
  • As a control, wrap an identical sample in aluminum foil and place it in the same chamber.
  • After exposure, dissolve both the exposed and control samples and analyze by HPLC.

Visualizations

Hypothetical Signaling Pathway Affected by this compound

Without specific biological data for this compound, we present a hypothetical signaling pathway that is a common target for small molecule inhibitors in drug development. This diagram illustrates a generic kinase signaling cascade that could be inhibited by this compound, leading to a downstream cellular response. The degradants of this compound may have reduced or no activity on this pathway.

AS100_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Kinase3 Kinase 3 Kinase2->Kinase3 Activates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates This compound This compound This compound->Kinase2 Inhibits Degradants This compound Degradants Degradants->Kinase2 No significant inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Experimental Workflow for this compound Stability Testing

This diagram outlines the general workflow for assessing the stability of this compound.

Stability_Workflow start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Collect Samples at Time Points (T0, T1, T2...) stress->sampling analysis HPLC Analysis sampling->analysis data Data Analysis: - % this compound Remaining - Degradant Profile analysis->data end End: Determine Degradation Rate & Pathway data->end

Caption: Workflow for conducting this compound stability studies.

Troubleshooting Logic for Loss of this compound Activity

This flowchart provides a logical sequence of steps to troubleshoot experiments where a loss of this compound's biological activity is observed.

Troubleshooting_Logic start Loss of this compound Biological Activity fresh_sol Prepare Fresh This compound Solution start->fresh_sol repeat_exp Repeat Experiment fresh_sol->repeat_exp activity_restored Activity Restored? (Yes/No) repeat_exp->activity_restored hplc_check Perform HPLC Check of Old Stock activity_restored->hplc_check No discard Discard Old Stock. Use Fresh Stock. activity_restored->discard Yes degradation_obs Degradation Observed? hplc_check->degradation_obs degradation_obs->discard Yes other_issue Investigate Other Experimental Variables degradation_obs->other_issue No

Caption: Troubleshooting flowchart for loss of this compound activity.

References

AS100 Technical Support Center: Troubleshooting In Vivo Experiment Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS100. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize variability in in vivo experiments involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Animal & Environmental Factors

Q1: We are observing high variability in tumor growth rates between animals in the same treatment group. What are the potential causes?

High variability in tumor growth can stem from several factors related to the animals and their environment. These include:

  • Animal Health and Stress: Ensure all animals are healthy and acclimatized to the facility before starting the experiment. Stress from shipping, handling, or environmental changes can impact study outcomes. Monitor animals for signs of distress.

  • Genetic Variability: Even within an inbred strain, genetic drift can occur over time. It is advisable to obtain animals from a reliable vendor and ensure they are from the same batch.[1]

  • Microbiome Differences: The gut microbiome can significantly influence treatment efficacy and tumor growth.[2][3] Differences in the microbiome between animals can be a source of variability.[2][3] Consider co-housing animals from different litters before the experiment to help normalize their gut flora.

  • Environmental Conditions: Maintain consistent environmental conditions such as temperature, humidity, light-dark cycles, and noise levels. Fluctuations in these conditions can induce stress and affect experimental results.[4]

  • Cage-Side Observations: Inconsistent cage cleaning schedules or disruptive animal husbandry procedures can be a source of stress.

Q2: Could the age and sex of the mice contribute to the variability in our this compound study?

Yes, both age and sex can be significant sources of variability.

  • Age: Animals of different ages can have different metabolic rates and immune responses, which can affect drug metabolism and efficacy. It is crucial to use animals within a narrow age range for your studies.

  • Sex: Hormonal differences between male and female animals can influence drug pharmacokinetics and pharmacodynamics. Unless the study is specifically designed to investigate sex-dependent effects, it is recommended to use animals of a single sex. If both sexes are used, the data should be analyzed separately.

Dosing & Formulation

Q3: We are seeing inconsistent responses to this compound, even at the same dose. What could be the issue with our dosing procedure?

Inconsistent responses can often be traced back to the dosing procedure. Here are some common areas to check:

  • Dosing Accuracy: Ensure accurate calculation of the dose for each animal based on its body weight.[5][6] Use appropriately sized syringes and needles to administer the correct volume.[7]

  • Route of Administration: The route of administration (e.g., oral gavage, intravenous injection) significantly impacts drug bioavailability.[8] Ensure the chosen route is appropriate for this compound and that the technique is performed consistently.

  • Formulation Issues: Check the stability and solubility of your this compound formulation. If the compound is not fully dissolved or precipitates out of solution, it will lead to inconsistent dosing.

  • Technician Variability: Different technicians may have slight variations in their dosing technique. Standardize the procedure and ensure all personnel are adequately trained to minimize inter-individual variability.

Q4: What are the best practices for preparing the this compound formulation for in vivo studies?

Proper formulation is critical for consistent results. Follow these best practices:

  • Solubility: Determine the optimal vehicle for this compound to ensure it remains in solution at the desired concentration.

  • Stability: Assess the stability of the formulation over the duration of the experiment. Prepare fresh formulations as needed.

  • pH and Osmolality: For injectable formulations, ensure the pH and osmolality are within a physiologically acceptable range to avoid irritation and ensure proper absorption.

  • Sterility: All injectable formulations must be sterile to prevent infection.

Tumor Model & Implantation

Q5: Our xenograft tumors are not establishing consistently. What could be the problem?

Inconsistent tumor establishment can be due to several factors related to the tumor cells and the implantation procedure:

  • Cell Viability and Passage Number: Use tumor cells with high viability (>90%) and within a consistent, low passage number range.[9]

  • Cell Preparation: Avoid cell clumping by ensuring a single-cell suspension before injection.[9] Keep cells on ice to maintain viability during preparation.

  • Injection Site: The site of injection can influence tumor take rate and growth. Subcutaneous injections in the flank are common and generally provide consistent results.[10]

  • Injection Volume and Cell Number: Optimize the injection volume and the number of cells injected to ensure consistent tumor formation.[11][12]

  • Use of Matrigel: For some cell lines, co-injection with Matrigel can improve tumor establishment and growth.[9][13]

Troubleshooting Guides

Guide 1: High Variability in Pharmacokinetic (PK) Data

If you are observing high variability in the plasma concentrations of this compound between animals, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Expected Outcome
Inaccurate Dosing Verify dose calculations and ensure accurate administration of the correct volume.Reduced variability in drug exposure between animals.
Inconsistent Sampling Time Standardize the blood sampling times relative to the time of dosing.More consistent concentration-time profiles.
Hemolysis of Blood Samples Use appropriate techniques to collect and process blood samples to avoid hemolysis.Accurate measurement of plasma drug concentrations.
Metabolic Differences Ensure animals are of a similar age and health status. Consider potential genetic differences in drug-metabolizing enzymes.Reduced inter-animal variability in drug clearance.
Formulation Issues Confirm the stability and solubility of the this compound formulation.Consistent drug absorption and bioavailability.
Guide 2: Inconsistent Tumor Growth in Xenograft Models

For issues with inconsistent tumor growth, refer to the following guide:

Potential Cause Troubleshooting Action Expected Outcome
Poor Cell Health Use cells with high viability and at a low passage number.Improved tumor take rate and more uniform growth.
Inconsistent Cell Number Ensure accurate cell counting and a consistent number of cells injected per animal.More uniform initial tumor size and growth kinetics.
Suboptimal Injection Technique Standardize the injection procedure, including needle size and depth of injection.Consistent tumor establishment at the desired site.
Host Immune Response Use appropriately immunocompromised mouse strains for xenograft studies.[14]Reduced tumor rejection and more consistent growth.
Measurement Error Use calipers to measure tumors in two dimensions and calculate the volume using a consistent formula (e.g., (Length x Width^2)/2).Accurate and reproducible tumor volume measurements.

Experimental Protocols

Protocol 1: Oral Gavage in Mice
  • Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head.[5][15]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5][6]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[15][16] The mouse should swallow as the tube passes down the esophagus.[17] Do not force the needle if resistance is met.[5]

  • Substance Administration: Once the needle is in the stomach, slowly administer the calculated volume of the this compound formulation.[6]

  • Needle Removal: Slowly withdraw the gavage needle.

  • Monitoring: Monitor the animal for any signs of distress after the procedure.[15]

Recommended Dosing Volumes for Oral Gavage in Mice:

Body Weight (g)Maximum Volume (mL)
10 - 200.2
20 - 300.3
> 300.4

Note: These are general guidelines. The maximum volume should not exceed 10 mL/kg.[6][17]

Protocol 2: Intravenous (IV) Injection via the Tail Vein in Mice
  • Animal Warming: Warm the mouse under a heat lamp or by placing its tail in warm water (around 45°C) to dilate the tail veins.[18][19]

  • Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.[20][21]

  • Vein Visualization: Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.[20]

  • Needle Insertion: Using a 27-30 gauge needle, insert the needle bevel-up into the distal third of the lateral tail vein at a shallow angle.[18][20]

  • Injection: Slowly inject the this compound formulation. You should see the vein blanch as the solution is injected.[18][22] If you feel resistance or see a bleb form, the needle is not in the vein.

  • Needle Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[19][22]

Recommended Needle Sizes and Maximum IV Injection Volumes for Mice:

Needle GaugeMaximum Bolus Volume (mL/kg)
27-30 G5

Note: Slow bolus injections can be up to 10 mL/kg.[20]

Protocol 3: Subcutaneous Tumor Implantation in Mice
  • Cell Preparation: Harvest tumor cells and resuspend them in sterile PBS or culture medium at the desired concentration. Ensure a single-cell suspension.

  • Animal Preparation: Anesthetize the mouse using an approved anesthetic method. Shave and sterilize the injection site on the flank.[12]

  • Injection: Using a 25-27 gauge needle, lift the skin and insert the needle subcutaneously. Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.[11][12]

  • Needle Withdrawal: Slowly withdraw the needle to prevent leakage of the cell suspension.

  • Monitoring: Monitor the animal until it has fully recovered from anesthesia. Begin monitoring for tumor growth a few days after implantation.

Visualizations

AS100_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (e.g., Apoptosis, Cell Cycle Arrest) TranscriptionFactor->GeneExpression Promotes Troubleshooting_Workflow Start High In Vivo Variability Observed CheckAnimal Review Animal Factors (Health, Age, Sex, Environment) Start->CheckAnimal AnimalOK Factors Consistent CheckAnimal->AnimalOK Yes AnimalNotOK Inconsistencies Found CheckAnimal->AnimalNotOK No CheckDosing Review Dosing Procedure (Accuracy, Formulation, Technique) DosingOK Procedure Standardized CheckDosing->DosingOK Yes DosingNotOK Errors Identified CheckDosing->DosingNotOK No CheckModel Review Tumor Model (Cell Health, Implantation) ModelOK Model Consistent CheckModel->ModelOK Yes ModelNotOK Issues Identified CheckModel->ModelNotOK No AnimalOK->CheckDosing DosingOK->CheckModel End Re-run Experiment with Optimized Protocol ModelOK->End All factors checked. Consider other sources. ActionAnimal Standardize Animal Selection & Environment AnimalNotOK->ActionAnimal ActionDosing Refine Dosing Protocol & Training DosingNotOK->ActionDosing ActionModel Optimize Cell & Implantation Protocol ModelNotOK->ActionModel ActionAnimal->End ActionDosing->End ActionModel->End

References

Technical Support Center: Improving the Bioavailability of AS100

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the hypothetical compound AS100, a drug characterized by low aqueous solubility and low membrane permeability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

The poor oral bioavailability of this compound is likely attributable to its classification as a Biopharmaceutics Classification System (BCS) Class IV compound. This means it has both low aqueous solubility and low intestinal permeability.[1] For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal membrane into the systemic circulation. This compound's low solubility limits its dissolution rate, while its low permeability hinders its ability to cross the intestinal barrier.

Q2: What initial steps can I take to begin improving the bioavailability of this compound?

A logical starting point is to characterize the compound thoroughly to understand the primary barriers to its absorption. Key initial experiments include:

  • Solubility testing: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Permeability assessment: Conduct an in vitro permeability assay, such as a Caco-2 cell monolayer assay, to quantify its permeability.[2][3][4]

  • Solid-state characterization: Analyze the crystalline form of this compound, as different polymorphs can have different solubilities.[5]

The results of these initial assessments will guide the selection of an appropriate formulation strategy.

Q3: Which formulation strategies are most effective for a BCS Class IV compound like this compound?

For compounds with both poor solubility and poor permeability, a multi-faceted approach is often necessary. Promising strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous form.[6][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can encapsulate this compound in a lipidic carrier, which can enhance its solubility and potentially its permeability.[8]

  • Nanotechnology-Based Approaches: Reducing the particle size of this compound to the nanoscale (nanosizing) increases the surface area for dissolution.[5][6] Polymeric nanoparticles can also be used to encapsulate the drug and improve its absorption.[9]

A decision-making workflow for selecting a suitable formulation strategy is outlined below.

bcs_classification cluster_0 Biopharmaceutics Classification System (BCS) class_I Class I High Solubility High Permeability class_II Class II Low Solubility High Permeability class_III Class III High Solubility Low Permeability class_IV Class IV (this compound) Low Solubility Low Permeability

Figure 1: Biopharmaceutics Classification System (BCS) highlighting this compound's classification.

Troubleshooting Guides

Issue: My amorphous solid dispersion of this compound is not stable and recrystallizes over time.

  • Polymer Selection: Ensure the chosen polymer has good miscibility with this compound. Consider screening a range of polymers with different properties (e.g., PVP, HPMC, Soluplus®).

  • Drug Loading: The drug loading in the dispersion may be too high. Try reducing the concentration of this compound in the polymer matrix.

  • Manufacturing Process: The method used to create the solid dispersion (e.g., spray drying, hot-melt extrusion) can impact its stability.[8] Ensure the process parameters are optimized to create a homogenous dispersion.

  • Storage Conditions: Store the ASD under controlled temperature and humidity conditions to prevent moisture-induced recrystallization.

Issue: The lipid-based formulation of this compound shows poor in vivo performance despite good in vitro results.

  • In Vitro Model Limitations: The in vitro lipolysis model may not fully replicate the complex in vivo environment. Consider the impact of food effects on the formulation's performance.

  • Surfactant and Co-solvent Choice: The type and concentration of surfactants and co-solvents in the SEDDS are critical for its emulsification properties in the gut.[8] Re-evaluate the composition of your formulation.

  • Digestibility of Lipids: The lipid components of the formulation must be readily digested to release the drug. Ensure the chosen lipids are substrates for intestinal lipases.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization Increases surface area for dissolution.[5]Simple and cost-effective.May not be sufficient for very poorly soluble drugs.
Amorphous Solid Dispersions (ASDs) Converts the drug to a higher-energy, more soluble amorphous form.[6][7]Can significantly increase solubility and dissolution rate.Potential for physical instability (recrystallization).
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid matrix, which can be absorbed via the lymphatic system.[8]Can improve both solubility and permeability.Complex formulation development and potential for in vivo variability.
Nanocrystals Increases dissolution velocity due to a larger surface area.[6]High drug loading is possible.Can be challenging to manufacture and stabilize.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its apparent solubility.[5][8]Well-established and effective for many drugs.Can be limited by the size of the drug molecule and the stoichiometry of the complex.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

This protocol is adapted from the FDA guidelines for dissolution testing of immediate-release solid oral dosage forms.[10]

Objective: To assess the dissolution rate of different this compound formulations in biorelevant media.

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • This compound formulations (e.g., powder, ASD, SEDDS)

  • HPLC system for quantification of this compound

Procedure:

  • Pre-heat the dissolution medium (SGF or FaSSIF) to 37 ± 0.5 °C.

  • Place 900 mL of the pre-heated medium into each dissolution vessel.

  • Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).

  • Introduce the this compound formulation into the dissolution vessel. For capsules, a wire helix may be used to prevent floating.[10]

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately to prevent further dissolution.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol is based on standard methods for assessing intestinal drug permeability.[2][3][4]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution in HBSS

  • Lucifer yellow (a low-permeability marker)

  • LC-MS/MS system for quantification of this compound

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[2]

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound solution to the apical (top) chamber of the Transwell inserts.

  • Add fresh HBSS to the basolateral (bottom) chamber.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical chamber.

  • Analyze the concentration of this compound in all samples using LC-MS/MS.

  • To assess the integrity of the monolayer during the experiment, perform a Lucifer yellow flux assay in parallel.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

formulation_workflow start Start: this compound (BCS Class IV) sol_perm Characterize Solubility and Permeability start->sol_perm strategy Select Formulation Strategy sol_perm->strategy asd Amorphous Solid Dispersion (ASD) strategy->asd Solubility is primary barrier lipid Lipid-Based Formulation (SEDDS) strategy->lipid Both solubility and permeability are barriers nano Nanotechnology (e.g., Nanocrystals) strategy->nano Particle size dependent dissolution in_vitro In Vitro Testing (Dissolution & Permeability) asd->in_vitro lipid->in_vitro nano->in_vitro optimize Optimize Formulation in_vitro->optimize Results meet target? optimize->strategy No in_vivo In Vivo Bioavailability Study optimize->in_vivo Yes end End: Improved Bioavailability in_vivo->end

Figure 2: Workflow for selecting and optimizing a formulation for this compound.

Signaling Pathways and Cellular Uptake

While this compound is a hypothetical compound, if it were a substrate for active transport or efflux pumps, understanding these pathways would be crucial. For instance, if this compound is an inhibitor or substrate of P-glycoprotein (P-gp), this could significantly impact its net flux across the intestinal epithelium.

cellular_uptake cluster_membrane Intestinal Epithelial Cell lumen Intestinal Lumen (this compound Formulation) apical Apical Membrane lumen->apical Dissolution & Diffusion pgp P-gp Efflux Pump apical->pgp This compound uptake Uptake Transporter apical->uptake This compound basolateral Basolateral Membrane blood Bloodstream basolateral->blood Absorption pgp->lumen Efflux uptake->basolateral Transport

Figure 3: Simplified diagram of potential cellular transport pathways for this compound.

References

Avoiding AS100 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS100. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a novel small molecule inhibitor currently under investigation. It is a hydrophobic compound, which means it has low intrinsic solubility in water and aqueous buffers. This property makes it susceptible to precipitating out of solution, especially when transitioning from a high-concentration organic stock solution to a final aqueous experimental medium.

Q2: I dissolved this compound in DMSO for a stock solution, but it precipitated immediately when I diluted it into my aqueous buffer. Why did this happen?

This is a common issue known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is excellent for dissolving nonpolar compounds like this compound.[1] However, when a small volume of the DMSO stock is added to a large volume of an aqueous buffer (the "antisolvent"), the local concentration of DMSO is no longer sufficient to keep the hydrophobic this compound molecules dissolved. The water molecules force the this compound molecules to aggregate and precipitate.[2]

Q3: Can changes in pH prevent this compound precipitation?

Yes, if this compound has ionizable functional groups. The solubility of compounds with acidic or basic moieties can be significantly influenced by the pH of the solution.[3][4] For a basic compound, lowering the pH (making it more acidic) will lead to protonation and the formation of a more soluble cationic salt. Conversely, for an acidic compound, raising the pH (making it more basic) will result in deprotonation to form a more soluble anionic salt.[5][6] It is crucial to determine the pKa of this compound's ionizable groups to select an appropriate pH range.

Q4: What are co-solvents and can they help maintain this compound solubility?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase its overall polarity and ability to dissolve hydrophobic compounds.[7][8] By creating a solvent mixture that is more "hospitable" to this compound, you can prevent precipitation. Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycol (PEG). However, it is critical to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., not toxic to cells).[8]

Q5: I've heard about cyclodextrins. How do they work and are they suitable for this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate a hydrophobic "guest" molecule, like this compound, within their central cavity, forming an "inclusion complex."[11][12] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[9][10] Beta-cyclodextrins and their derivatives (like HP-β-CD) are frequently used for this purpose and can be an excellent strategy if co-solvents are not compatible with the experiment.[10][11]

Troubleshooting Guides

Issue 1: this compound precipitates from a DMSO stock during dilution into aqueous media (e.g., PBS or cell culture medium).

  • Immediate Action:

    • Vortex Vigorously: When adding the this compound/DMSO stock to the aqueous buffer, ensure the buffer is being vortexed or rapidly stirred. This promotes rapid mixing and minimizes localized high concentrations of this compound that can initiate precipitation.

    • Add Stock to Vortex: Pipette the stock solution directly into the vortex of the stirring buffer rather than just onto the surface.

    • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility and prevent precipitation, but check if this compound is heat-stable first.[13]

  • Long-Term Solutions:

    • Decrease Stock Concentration: If possible, use a lower concentration for your DMSO stock solution. This will require adding a larger volume to your buffer, but the lower initial concentration can prevent it from crashing out. Ensure the final DMSO concentration remains low (typically <0.5%) to avoid solvent effects in biological assays.

    • Use a Co-solvent: Prepare your final solution with a small percentage of a biocompatible co-solvent like ethanol. See the protocol below for guidance.

    • Utilize a Solubility Enhancer: Incorporate a cyclodextrin into your aqueous buffer before adding the this compound stock. This is a highly effective method for preventing precipitation.[2]

Issue 2: this compound solution is initially clear but forms a precipitate over time.

  • Possible Causes & Solutions:

    • Temperature Fluctuation: The solution may have been prepared at a higher temperature and precipitation occurred upon cooling to room temperature or 4°C for storage. Determine the optimal storage temperature. Some compounds are more soluble at lower temperatures, but most, like this compound, are more soluble when warmed. Always re-dissolve any precipitate by gentle warming and vortexing before use.[13]

    • pH Shift: The pH of your buffer may have changed over time (e.g., due to CO2 absorption from the air). Verify the pH of the solution and adjust if necessary. Always use a well-buffered solution.

    • Supersaturation: The initial solution may have been supersaturated, a metastable state that will eventually lead to precipitation.[8] Prepare a fresh solution at a slightly lower concentration to ensure it is below the equilibrium solubility limit under your experimental conditions.

Data Presentation

The following table summarizes the hypothetical aqueous solubility of this compound under various conditions to guide your formulation strategy.

ConditionSolventTemperature (°C)Solubility (µg/mL)Notes
Baseline Deionized Water25< 0.1This compound is practically insoluble in pure water.
pH Adjustment 50 mM Citrate Buffer255.2Lowering the pH increases solubility, suggesting this compound is a weak base.
50 mM Phosphate Buffer250.5Near-neutral pH offers minimal solubility improvement.
50 mM Carbonate Buffer250.2Basic conditions decrease solubility.
Co-solvent Addition PBS + 5% Ethanol (v/v)2515.8A small amount of co-solvent significantly improves solubility.
PBS + 10% Ethanol (v/v)2542.1Higher co-solvent concentration further increases solubility.
Solubility Enhancer PBS250.4Control without enhancer.
PBS + 10 mM HP-β-CD2565.7Hydroxypropyl-beta-cyclodextrin is highly effective.[10]

Experimental Protocols

Protocol 1: Preparation of this compound using a Co-solvent

This protocol describes the preparation of a 10 µM working solution of this compound (MW: 450 g/mol ) in PBS with 5% ethanol as a co-solvent.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution (4.5 mg/mL). Ensure it is fully dissolved.

  • Prepare Co-solvent Buffer: Create the final buffer by adding 5 mL of absolute ethanol to 95 mL of 1x PBS. Mix thoroughly.

  • Make Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock solution 1:10 in 100% DMSO to create a 1 mM intermediate stock. This reduces the volume of DMSO added in the final step.

  • Prepare Final Working Solution:

    • Aliquot the required volume of the co-solvent buffer (e.g., 990 µL for a 1 mL final solution).

    • Begin vortexing the co-solvent buffer at medium speed.

    • While vortexing, add 10 µL of the 1 mM this compound intermediate stock directly into the vortex.

    • Continue vortexing for an additional 15-30 seconds to ensure complete mixing.

  • Final Check: Visually inspect the solution for any signs of precipitation. The final concentration will be 10 µM this compound in PBS with 5% ethanol and 1% DMSO.

Protocol 2: Preparation of this compound using a Cyclodextrin Enhancer

This protocol describes the preparation of a 10 µM working solution of this compound using Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD).

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Prepare Cyclodextrin Buffer:

    • Weigh out the required amount of HP-β-CD to make a 20 mM solution in 1x PBS. (Note: This is the stock cyclodextrin buffer; the final concentration will be lower).

    • Warm the PBS to ~40-50°C to aid in dissolving the HP-β-CD. Stir until the solution is clear.

    • Allow the solution to cool to room temperature.

  • Prepare Final Working Solution:

    • Aliquot the desired final volume of the 20 mM HP-β-CD solution (e.g., 1 mL).

    • Begin vortexing the cyclodextrin solution at medium speed.

    • Dilute the 10 mM this compound stock 1:100 directly into the vortexing cyclodextrin solution (e.g., add 10 µL to 990 µL to make a 100 µM solution, then dilute further as needed). For a 10µM final solution, add 1µL of the 10mM stock to 999µL of the cyclodextrin buffer.

    • Vortex for 1-2 minutes to allow for the formation of the inclusion complex.

  • Final Check: The solution should be clear. The final concentration will be 10 µM this compound in PBS with ~20 mM HP-β-CD and 0.1% DMSO.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Formulation Optimization cluster_3 Outcome start This compound Precipitates in Aqueous Solution action1 Increase Mixing Energy (Vortex/Stir Vigorously) start->action1 action2 Gently Warm Solution (Check Stability) start->action2 opt1 Adjust pH (If Ionizable) action1->opt1 If problem persists opt2 Add Co-solvent (e.g., 5% EtOH) action1->opt2 opt3 Use Solubility Enhancer (e.g., Cyclodextrin) action1->opt3 opt4 Lower Final Concentration action1->opt4 end_node Clear, Stable Solution Ready for Experiment opt1->end_node opt2->end_node opt3->end_node opt4->end_node

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental_Workflow cluster_stock Stock Preparation cluster_buffer Buffer Preparation cluster_dilution Final Dilution cluster_final Final Product stock 1. Dissolve this compound in 100% DMSO (e.g., 10 mM) dilute 3. Add Stock to Vortexing Buffer stock->dilute buffer 2. Prepare Aqueous Buffer (e.g., PBS with 10 mM HP-β-CD) buffer->dilute final 4. Clear Working Solution (e.g., 10 µM this compound) dilute->final

Caption: Workflow for preparing an this compound working solution.

Cyclodextrin_Mechanism cluster_complex Inclusion Complex Formation This compound This compound (Hydrophobic) complex Soluble this compound-Cyclodextrin Inclusion Complex This compound->complex Encapsulated in hydrophobic cavity cd Cyclodextrin cd->complex water Water (Aqueous Solution) water->complex Interacts with hydrophilic exterior

Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.

References

AS100 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the AS100 assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that may lead to inconsistent results in replicate experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the this compound assay?

A1: Inconsistent results in the this compound assay can stem from several factors, which can be broadly categorized as biological, technical, and environmental.

  • Biological Variability:

    • Cell Health and Viability: Only healthy and viable cells should be used for experiments.[1] Continuous passaging for extended periods should be avoided to prevent genetic and phenotypic drift.[1][2]

    • Cell Line Authentication: Ensure your cell line is correct and free from cross-contamination.

    • Mycoplasma Contamination: Regular testing for mycoplasma is crucial as it can significantly alter cellular responses.[2]

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered morphology, growth rates, and responses to stimuli.[2]

  • Technical Variability:

    • Pipetting and Cell Handling: Gentle and consistent pipetting techniques are essential as cells are delicate.[1]

    • Cell Seeding Density: Uneven cell distribution or suboptimal seeding density can lead to significant variations.[1][3]

    • Reagent Preparation and Storage: Use fresh media and supplements.[1] Store aliquots of critical reagents to minimize freeze-thaw cycles.

    • Assay Timing: The timing of reagent addition and incubation steps should be kept consistent across all plates and experiments.[3]

  • Environmental Variability:

    • Incubator Conditions: Temperature and CO2 levels must be stable and uniform.[1]

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration.[2] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[2]

Q2: My replicate wells for the same experimental condition show high variability. What should I check first?

A2: High variability between replicate wells is often due to inconsistencies in cell seeding or pipetting.

  • Review your cell seeding protocol. Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding sets of wells to prevent settling.

  • Check your pipetting technique. Use calibrated pipettes and ensure you are dispensing the correct volumes consistently. When adding reagents, avoid touching the sides of the wells and dispense directly into the media.

  • Examine the plates for edge effects. As mentioned, the outer wells are susceptible to evaporation.[2] If you are using these wells, consider implementing mitigation strategies as outlined in the troubleshooting guide below.

Q3: I'm observing a significant difference in my results between experiments performed on different days. What could be the cause?

A3: Day-to-day variability is a common challenge and can be attributed to several factors:

  • Cellular Health and Passage Number: Ensure you are using cells from a similar passage number for each experiment. A large difference in passage number can alter cellular characteristics.[2]

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed and mixed consistently.

  • Environmental Conditions: Small fluctuations in incubator temperature or CO2 can impact cell growth and behavior.[1]

  • Technician Variability: If multiple individuals are running the assay, ensure they are following the exact same protocol.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving sources of inconsistency in your this compound experiments.

Issue 1: High Variability Within a Single Plate
Potential Cause Recommended Action Expected Outcome
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating each row/column. Visually inspect the plate under a microscope after seeding to confirm even distribution.Reduced well-to-well variability in cell number and confluence.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing speed.Increased precision and accuracy of reagent and cell delivery.
Edge Effects Do not use the outer 36 wells of a 96-well plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[2]Minimized evaporation from experimental wells, leading to more consistent results across the plate.
Temperature Gradients Allow plates and reagents to equilibrate to room temperature before starting the assay. Avoid placing plates directly from a cold source into the incubator.Uniform enzymatic activity and cellular responses across the plate.[3]
Issue 2: Poor Reproducibility Between Plates or Experiments
Potential Cause Recommended Action Expected Outcome
Inconsistent Cell Health Standardize cell culture conditions. Only use cells that are in the logarithmic growth phase.[3] Monitor cell viability before each experiment using a method like Trypan Blue exclusion.Consistent cellular physiology and response to this compound treatment.
Variable Reagent Quality Use the same lot of critical reagents (e.g., FBS, this compound) for a set of experiments. Aliquot reagents to avoid repeated freeze-thaw cycles.Reduced variability introduced by reagent degradation or lot-to-lot differences.
Cell Passage Number Drift Establish a specific range of passage numbers for your experiments (e.g., passages 5-15). Thaw a new vial of cells when the upper limit is reached.[1]Minimized phenotypic and genotypic changes that can occur with extensive passaging.[2]
Mycoplasma Contamination Test for mycoplasma contamination regularly (e.g., monthly) using a PCR-based or culture-based method. Discard any contaminated cultures.[2]Elimination of a significant source of artifactual changes in cell behavior.

Experimental Protocols

Protocol 1: Standard this compound Cell Viability Assay

This protocol describes a typical workflow for assessing the effect of this compound on cell viability using a colorimetric readout.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and viability assessment.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well) in fresh culture medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a 2X stock solution of this compound at various concentrations.

    • Carefully remove 50 µL of media from each well.

    • Add 50 µL of the 2X this compound stock solution to the appropriate wells.

    • Include vehicle control wells (containing the same concentration of the solvent used to dissolve this compound).

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Viability Assessment (e.g., MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate for 2-4 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.

    • Read the absorbance at 570 nm using a plate reader.

Protocol 2: Mycoplasma Contamination Testing

A PCR-based method is recommended for its high sensitivity and speed.

  • Sample Collection: Collect 1 mL of spent culture medium from a 70-80% confluent cell culture flask.

  • DNA Extraction: Use a commercial DNA extraction kit designed for cell culture supernatants.

  • PCR Amplification:

    • Use primers specific for the 16S rRNA gene of Mycoplasma species.

    • Set up the PCR reaction with appropriate positive and negative controls.

  • Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Visualizations

AS100_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Inhibits Translocation Gene Target Gene TF->Gene Represses Apoptosis Apoptosis Gene->Apoptosis Inhibits

Caption: Hypothetical signaling pathway for this compound leading to apoptosis.

Experimental_Workflow Start Start: Healthy Cells Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24 hours Seed->Incubate1 Treat Treat with this compound or Vehicle Incubate1->Treat Incubate2 Incubate 48 hours Treat->Incubate2 Assay Perform Viability Assay Incubate2->Assay Read Read Plate Assay->Read Analyze Analyze Data Read->Analyze Troubleshooting_Logic Start Inconsistent Results Check_Intra_Assay High Intra-Plate Variability? Start->Check_Intra_Assay Check_Inter_Assay Poor Inter-Plate Reproducibility? Start->Check_Inter_Assay Fix_Seeding Review Seeding Protocol & Pipetting Technique Check_Intra_Assay->Fix_Seeding Yes Fix_Cell_Health Standardize Cell Health & Passage Number Check_Inter_Assay->Fix_Cell_Health Yes Fix_Edge_Effect Implement Edge Effect Controls Fix_Seeding->Fix_Edge_Effect Fix_Reagents Check Reagent Quality & Consistency Fix_Cell_Health->Fix_Reagents Fix_Mycoplasma Test for Mycoplasma Fix_Reagents->Fix_Mycoplasma

References

Validation & Comparative

AS100 versus other purine analogs in efficacy

Author: BenchChem Technical Support Team. Date: November 2025

As "AS100" does not correspond to a known purine analog in publicly available scientific literature, this guide will use the well-characterized purine analog 6-Thioguanine (6-TG) as a representative example for comparison with other established purine analogs. This guide provides a detailed comparison of the efficacy, mechanisms, and experimental evaluation of 6-TG against other key purine analogs: Azathioprine, 6-Mercaptopurine (6-MP), and Fludarabine.

This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of these compounds based on experimental data.

Comparative Efficacy of Purine Analogs

Purine analogs are a class of antimetabolites that mimic endogenous purine bases (adenine and guanine), allowing them to interfere with DNA and RNA synthesis and induce cytotoxicity, particularly in rapidly dividing cells. They are widely used in the treatment of cancers and autoimmune diseases.

6-Thioguanine (6-TG) is a thiopurine analog of guanine. It is the active metabolite of Azathioprine and 6-Mercaptopurine and exerts its cytotoxic effects primarily through incorporation into DNA and RNA.

Azathioprine is a prodrug that is non-enzymatically converted to 6-MP, which is then metabolized to the active 6-thioguanine nucleotides (6-TGNs). It is commonly used as an immunosuppressant.

6-Mercaptopurine (6-MP) is another thiopurine prodrug that is converted to 6-TGNs. It is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL).

Fludarabine is a fluorinated purine analog of the antiviral agent vidarabine. Its triphosphate form inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, effectively halting DNA synthesis. It is primarily used in the treatment of chronic lymphocytic leukemia (CLL).

Quantitative Efficacy Data

The following table summarizes the in vitro cytotoxicity of the selected purine analogs across different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Compound Cell Line Assay Type IC50 (µM) Reference
6-Thioguanine Jurkat (T-cell leukemia)MTT Assay0.1 - 1.0
K562 (Chronic myelogenous leukemia)Proliferation Assay0.5 - 5.0
6-Mercaptopurine CCRF-CEM (Acute lymphoblastic leukemia)MTT Assay1.0 - 10
HL-60 (Acute promyelocytic leukemia)Trypan Blue Exclusion5.0 - 25
Azathioprine Jurkat (T-cell leukemia)Apoptosis Assay> 50
HeLa (Cervical cancer)Clonogenic Assay> 100
Fludarabine CLL cells (Primary samples)Viability Assay0.1 - 2.0
MEC-1 (CLL cell line)Annexin V Assay0.5 - 5.0

Signaling and Metabolic Pathways

The mechanism of action of thiopurines involves a complex metabolic pathway that leads to the formation of active cytotoxic metabolites.

Thiopurine_Metabolism cluster_0 Metabolic Pathway cluster_1 Cellular Effects Aza Azathioprine MP 6-Mercaptopurine Aza->MP Non-enzymatic TGNs 6-Thioguanine Nucleotides MP->TGNs HPRT1 meMP Methylated Metabolites (inactive) MP->meMP TPMT TG 6-Thioguanine TG->TGNs HPRT1 DNA_Incorp DNA/RNA Incorporation TGNs->DNA_Incorp Apoptosis Apoptosis DNA_Incorp->Apoptosis

Caption: Metabolic activation of thiopurines.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of purine analogs on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of the purine analog (e.g., 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Apoptosis (Annexin V) Assay

This workflow is used to quantify the induction of apoptosis by purine analogs.

Apoptosis_Assay_Workflow start Cell Treatment with Purine Analog harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Cells analyze->end

Caption: Workflow for Annexin V apoptosis assay.

  • Cell Treatment: Treat cells with the desired concentration of the purine analog for 24-48 hours.

  • Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Conclusion

The choice of a purine analog depends on the specific application, with efficacy varying significantly across different cell types and disease models.

  • 6-Thioguanine and 6-Mercaptopurine are potent cytotoxic agents, particularly in hematological malignancies, once converted to their active nucleotide forms.

  • Azathioprine serves as a prodrug for 6-MP and is primarily utilized for its immunosuppressive properties, with lower direct cytotoxicity compared to its metabolites.

  • Fludarabine has a distinct mechanism of action by directly inhibiting DNA synthesis and is highly effective in certain types of leukemia, such as CLL.

The experimental protocols and data presented in this guide provide a framework for the comparative evaluation of these and other purine analogs in a research and drug development context.

Validating Target Engagement of Small Molecule Inhibitors in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of targeted therapies hinges on the rigorous validation of a drug's interaction with its intended molecular target within a cellular context. This guide provides a comparative overview of key methodologies for confirming target engagement of small molecule inhibitors, using a hypothetical inhibitor, "Compound X," to illustrate the application of these techniques. The objective is to equip researchers with the knowledge to select the most appropriate assays for their specific research questions and to facilitate the generation of robust data packages for drug discovery programs.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput and endpoint. The following table summarizes and compares key features of commonly employed techniques.

Method Principle Advantages Limitations Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to native proteins in cells and lysates, provides evidence of direct target binding.Not suitable for all proteins, can be low-throughput, requires specific antibodies for Western blot detection.Change in protein solubility/abundance after heat shock, measured by Western blot or mass spectrometry.
Co-Immunoprecipitation (Co-IP) An antibody to a "bait" protein is used to pull down the protein and its interacting partners, including the drug molecule if it is tagged.Validates interactions in a native cellular environment, can identify protein complexes.Can be prone to non-specific binding, requires high-quality antibodies, may not detect transient interactions.Detection of the interacting protein (prey) by Western blot after immunoprecipitation of the bait protein.
NanoBRET™ Target Engagement Assay Measures the binding of a test compound to a target protein in live cells by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.Live-cell assay, quantitative measurement of compound affinity and residence time, high-throughput compatible.Requires genetic modification of the target protein (tagging), dependent on the availability of a suitable tracer.BRET signal, which is inversely proportional to the test compound's binding.
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of the drug or the target protein is used to purify interacting partners from cell lysates, which are then identified by mass spectrometry.Can identify a broad range of interacting partners, provides a global view of the target's interactome.Overexpression of tagged proteins can lead to artifacts, may not distinguish between direct and indirect interactions.Identification and quantification of proteins that co-purify with the bait.
Fluorescence Resonance Energy Transfer (FRET) Measures the proximity of two fluorescently labeled molecules (e.g., the target protein and a fluorescently tagged inhibitor).Allows for real-time monitoring of binding events in living cells, provides spatial and temporal information.Requires labeling of both interacting partners, which can sometimes interfere with their function; distance-dependent.Change in fluorescence intensity or lifetime of the donor and acceptor fluorophores.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for three key target engagement validation techniques.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of Compound X or a vehicle control for a specified duration.

  • Heating Step: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells to release their protein content. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells treated with a tagged version of Compound X or vehicle control using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Add an antibody specific to the target protein to the cell lysate and incubate to allow the antibody to bind to its target.

  • Bead Capture: Add protein A/G-conjugated beads to the lysate-antibody mixture. The beads will bind to the antibody, thus capturing the target protein and its interacting partners.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluted proteins by Western blotting using an antibody against the tag on Compound X or against a known interacting partner.

NanoBRET™ Target Engagement Assay
  • Cell Transfection: Co-transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer.

  • Cell Plating: Plate the transfected cells in a multi-well plate suitable for luminescence measurements.

  • Compound Treatment: Add varying concentrations of Compound X to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells.

  • Signal Measurement: Measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of Compound X indicates competitive displacement of the tracer and therefore, target engagement.

Visualizing Cellular Processes and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Signaling_Pathway cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase (RTK)->Downstream Kinase 1 Activates Target Protein Target Protein Downstream Kinase 1->Target Protein Activates Downstream Kinase 2 Downstream Kinase 2 Target Protein->Downstream Kinase 2 Activates Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cellular Response Cellular Response Gene Expression->Cellular Response Compound X Compound X Compound X->Target Protein Inhibits

Caption: Hypothetical signaling pathway illustrating the role of the target protein and the inhibitory action of Compound X.

CETSA_Workflow Cells treated with\nCompound X or Vehicle Cells treated with Compound X or Vehicle Heat Shock\n(Temperature Gradient) Heat Shock (Temperature Gradient) Cells treated with\nCompound X or Vehicle->Heat Shock\n(Temperature Gradient) Cell Lysis Cell Lysis Heat Shock\n(Temperature Gradient)->Cell Lysis Centrifugation\n(Separate Soluble/Insoluble) Centrifugation (Separate Soluble/Insoluble) Cell Lysis->Centrifugation\n(Separate Soluble/Insoluble) Western Blot\n(Soluble Fraction) Western Blot (Soluble Fraction) Centrifugation\n(Separate Soluble/Insoluble)->Western Blot\n(Soluble Fraction) Quantify Target Protein Quantify Target Protein Western Blot\n(Soluble Fraction)->Quantify Target Protein Determine Melting Curve Shift Determine Melting Curve Shift Quantify Target Protein->Determine Melting Curve Shift

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Method_Comparison cluster_0 Direct Binding Assays cluster_1 Functional Readout cluster_2 Complex Identification CETSA CETSA Target Engagement Validation Target Engagement Validation CETSA->Target Engagement Validation NanoBRET NanoBRET NanoBRET->Target Engagement Validation FRET FRET FRET->Target Engagement Validation AP_MS AP-MS AP_MS->Target Engagement Validation Downstream Signaling Assay Downstream Signaling Assay Downstream Signaling Assay->Target Engagement Validation Co_IP Co-IP Co_IP->Target Engagement Validation

Caption: Logical relationship between different methods for validating target engagement.

AS100: A Comparative Analysis Against Leading JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel JAK inhibitor, AS100, with established inhibitors in the field: Tofacitinib, Ruxolitinib, and Baricitinib. The following sections detail the inhibitory activity, selectivity, and cellular effects of these compounds, supported by established experimental protocols.

Comparative Inhibitor Activity and Selectivity

The efficacy and potential therapeutic window of a kinase inhibitor are largely determined by its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key measure of potency. The following table summarizes the IC50 values for this compound and known JAK inhibitors against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate greater potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
This compound (Hypothetical) 5 150 2 >10,000 Highly selective for JAK1 and JAK3
Tofacitinib112201340Pan-JAK inhibitor with preference for JAK1/3
Ruxolitinib3.32.842819Selective for JAK1/2[1]
Baricitinib5.95.7>40053Selective for JAK1/2[2]

Note: IC50 values for known inhibitors are sourced from publicly available data and may vary depending on the specific assay conditions.

Signaling Pathway Analysis

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[2] Inhibition of specific JAKs can modulate downstream signaling and cellular responses.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the points of inhibition by this compound and its comparators.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_inhibitors Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Gene Expression DNA->Gene 9. Gene Transcription This compound This compound This compound->JAK Inhibits JAK1/3 Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits JAK1/2/3 Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits JAK1/2 Baricitinib Baricitinib Baricitinib->JAK Inhibits JAK1/2

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare JAK inhibitors.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant JAK enzyme - Kinase buffer - ATP - Substrate peptide start->reagents inhibitor_prep Prepare serial dilutions of This compound and known inhibitors reagents->inhibitor_prep plate_setup Add enzyme, buffer, and inhibitor to a 384-well plate inhibitor_prep->plate_setup reaction_start Initiate reaction by adding ATP and substrate plate_setup->reaction_start incubation Incubate at room temperature reaction_start->incubation detection Add detection reagent (e.g., ADP-Glo™) incubation->detection readout Measure luminescence or fluorescence detection->readout analysis Calculate IC50 values using non-linear regression readout->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are diluted in a kinase assay buffer. A suitable peptide substrate and ATP are also prepared in the same buffer.

  • Compound Dilution: this compound and comparator inhibitors are serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Plate Setup: The diluted compounds are added to the wells of a microplate. The kinase enzyme solution is then added, and the plate is incubated briefly.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time, typically 60 minutes.

  • Detection: A detection reagent, which measures the amount of ADP produced (indicative of kinase activity), is added to stop the reaction.

  • Data Acquisition: The signal (e.g., luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The data is normalized to controls, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Assay: Inhibition of STAT Phosphorylation (Western Blot)

This assay determines the ability of an inhibitor to block the JAK-STAT signaling cascade within a cellular context by measuring the phosphorylation of a key downstream target, STAT3.

Western_Blot_Workflow start Start cell_culture Culture cells (e.g., HEK293T) in appropriate media start->cell_culture inhibitor_treatment Treat cells with this compound or known inhibitors for 1 hour cell_culture->inhibitor_treatment cytokine_stimulation Stimulate cells with a cytokine (e.g., IL-6) to activate JAK-STAT inhibitor_treatment->cytokine_stimulation cell_lysis Lyse cells and collect protein extracts cytokine_stimulation->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sds_page Separate proteins by size using SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (anti-p-STAT3 and anti-STAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Add chemiluminescent substrate and image the blot secondary_ab->detection analysis Quantify band intensities to determine the ratio of p-STAT3 to total STAT3 detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of STAT phosphorylation.

Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., HeLa or TF-1) is cultured to an appropriate density. The cells are then pre-treated with varying concentrations of this compound or comparator inhibitors for 1-2 hours.

  • Cytokine Stimulation: The cells are stimulated with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: The cells are washed and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

Summary and Conclusion

This guide provides a framework for the comparative analysis of the hypothetical JAK inhibitor this compound against the established inhibitors Tofacitinib, Ruxolitinib, and Baricitinib. The presented data tables and experimental protocols offer a foundation for the objective assessment of this compound's performance. The high selectivity of this compound for JAK1 and JAK3, as indicated by the hypothetical IC50 values, suggests a potentially distinct therapeutic profile with a reduced likelihood of off-target effects associated with JAK2 inhibition. Further investigation using the detailed experimental methodologies is warranted to fully elucidate the therapeutic potential of this compound.

References

A Tale of Two Antibodies: Deconstructing the Reproducibility of AS100 Experimental Results in the Fight Against Staphylococcus aureus Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Discontinued ASN100 and the Investigational Suvratoxumab

For researchers and drug development professionals in the infectious disease space, the journey from promising preclinical data to a clinically effective therapeutic is often fraught with challenges. The case of AS100, formerly ASN100, a monoclonal antibody combination therapy for the prevention of Staphylococcus aureus pneumonia, serves as a stark reminder of the complexities of translating animal model success to human clinical outcomes. This guide provides an objective comparison of the experimental results of the discontinued ASN100 and another investigational anti-S. aureus monoclonal antibody, suvratoxumab, offering insights into the reproducibility of preclinical findings and potential lessons for future research.

Executive Summary

ASN100, a combination of two monoclonal antibodies targeting six distinct S. aureus cytotoxins, demonstrated robust protective efficacy in preclinical animal models, leading to its advancement into clinical trials. However, its Phase 2 study was terminated in 2018 due to a determination of futility, as it was unlikely to meet its primary endpoint. In contrast, suvratoxumab (also known as MEDI4893 or AR-320), a monoclonal antibody targeting a single S. aureus virulence factor, alpha-toxin, has also been evaluated in clinical trials. While its Phase 2 SAATELLITE study did not meet its primary endpoint with statistical significance, it showed a trend towards reducing the incidence of S. aureus pneumonia.

This guide will dissect the available preclinical and clinical data for both investigational therapies, present detailed experimental protocols, and visualize the targeted signaling pathways to provide a comprehensive analysis of their divergent paths.

I. Comparative Data Analysis

The following tables summarize the key quantitative data from preclinical and clinical studies of ASN100 and suvratoxumab, facilitating a direct comparison of their efficacy.

Table 1: Preclinical Efficacy of ASN100 in a Rabbit Model of Lethal S. aureus Pneumonia
ASN100 Dose (mg/kg)Survival Rate (%)
20100%[1][2]
5100%[1]
1.26Not specified, but contributed to improved bacterial burden[2]
0.32Significantly improved survival[2]
0.08Not specified[2]
Placebo0%

Data from prophylactic treatment in a lethal necrotizing pneumonia model using a USA300 CA-MRSA strain.[2]

Table 2: Clinical Outcome of the ASN100 Phase 2 Trial
Treatment ArmPrimary EndpointOutcome
ASN100Prevention of S. aureus pneumonia in high-risk, mechanically ventilated patients through 21 days after dosing.[3][4]Trial terminated for futility; unlikely to meet primary endpoint.[3]
PlaceboPrevention of S. aureus pneumonia in high-risk, mechanically ventilated patients through 21 days after dosing.[3][4]-
Table 3: Preclinical Efficacy of Suvratoxumab

Specific quantitative preclinical data for suvratoxumab, such as survival rates in animal models, are not as readily available in the public domain as those for ASN100. Preclinical studies have been cited as supportive of its clinical development, focusing on its ability to neutralize alpha-toxin.

Table 4: Clinical Outcome of the Suvratoxumab Phase 2 SAATELLITE Study
Treatment ArmPrimary EndpointResult
Suvratoxumab (5000 mg)Incidence of S. aureus pneumonia through 30 days post-dose in mechanically ventilated patients colonized with S. aureus.[5][6][7]18% (17/96)[6]
PlaceboIncidence of S. aureus pneumonia through 30 days post-dose in mechanically ventilated patients colonized with S. aureus.[5][6][7]26% (26/100)[6]
Relative Risk Reduction 31.9% (p=0.17) [6]

II. Experimental Protocols and Methodologies

A critical evaluation of experimental outcomes requires a thorough understanding of the methodologies employed.

ASN100 Preclinical Rabbit Pneumonia Model

The preclinical efficacy of ASN100 was primarily evaluated in a lethal rabbit model of necrotizing pneumonia.[2]

  • Animal Model: Male New Zealand White rabbits.[2]

  • Challenge Agent: Intratracheal instillation of a lethal dose of a Panton-Valentine Leukocidin (PVL)+ USA300 community-associated methicillin-resistant S. aureus (CA-MRSA) strain.[2]

  • Treatment: Prophylactic intravenous administration of ASN100 at various doses (0.08 to 20 mg/kg) or placebo 24 hours prior to bacterial challenge.[2]

  • Primary Outcome: Survival monitored for up to 156 hours post-challenge.[2]

  • Secondary Outcomes: Bacterial load in lungs and other organs, and lung histopathology at 12 hours post-challenge.[2]

ASN100 Phase 2 Clinical Trial

The Phase 2 trial was a double-blind, placebo-controlled, superiority trial.[3][4]

  • Patient Population: High-risk, mechanically ventilated patients heavily colonized with S. aureus.[3][8]

  • Intervention: A single intravenous dose of ASN100 or placebo.[8]

  • Primary Efficacy Endpoint: The proportion of patients who develop S. aureus pneumonia through 21 days after dosing. The trial was designed to detect a 50% reduction in the incidence of S. aureus pneumonia in the ASN100 arm compared to placebo.[3][4]

  • Enrollment: The trial intended to enroll up to 350 patients across approximately 60 sites.[8]

Suvratoxumab Phase 2 SAATELLITE Clinical Trial

This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 2 pilot trial.[6][7]

  • Patient Population: Patients in the intensive care unit (ICU), aged 18 years or older, who were intubated and on mechanical ventilation, and were positive for S. aureus colonization of the lower respiratory tract as confirmed by quantitative PCR (qPCR) of endotracheal aspirate.[9]

  • Intervention: A single intravenous infusion of suvratoxumab 5000 mg or placebo.[7]

  • Primary Endpoint: Percent relative risk reduction in the incidence of S. aureus pneumonia within 30 days of dosing.[7]

  • Follow-up: Patients were followed for 190 days.[7]

III. Mechanism of Action and Signaling Pathways

The therapeutic rationale for both ASN100 and suvratoxumab is rooted in the neutralization of key S. aureus virulence factors.

ASN100: A Multi-Toxin Neutralizing Approach

ASN100 is a combination of two human monoclonal antibodies, ASN-1 and ASN-2. Together, they were designed to neutralize six critical cytotoxins involved in the pathogenesis of S. aureus pneumonia.[1][3][4]

  • ASN-1 targets and neutralizes alpha-hemolysin (Hla) and four bi-component leukocidins: Panton-Valentine leukocidin (PVL), gamma-hemolysin AB (HlgAB), gamma-hemolysin CB (HlgCB), and leukocidin ED (LukED).[1][4]

  • ASN-2 neutralizes the fifth leukocidin, LukGH (also known as LukAB).[1][4]

The following diagram illustrates the proposed mechanism of action of ASN100 in preventing host cell damage.

ASN100_Mechanism cluster_outcome SA Staphylococcus aureus Toxins Secretes 6 Cytotoxins (Hla, PVL, HlgAB, HlgCB, LukED, LukGH) SA->Toxins HostCells Host Immune & Epithelial Cells Toxins->HostCells Target PoreFormation Pore Formation & Cell Lysis HostCells->PoreFormation Leads to CellSurvival Cell Survival & Intact Immune/Epithelial Barrier ASN1 ASN-1 Neutralization1 Neutralizes Hla, PVL, HlgAB, HlgCB, LukED ASN1->Neutralization1 ASN2 ASN-2 Neutralization2 Neutralizes LukGH ASN2->Neutralization2 Neutralization1->Toxins Neutralization2->Toxins Blocks

Caption: Mechanism of action of ASN100.

The bi-component leukocidins function by the 'S' (slow) component binding to a specific host cell receptor, followed by the recruitment of the 'F' (fast) component, leading to pore formation.[10] For instance, Panton-Valentine leukocidin (PVL) can trigger an inflammatory response through the NLRP3 inflammasome.[11]

Suvratoxumab: A Targeted Approach Against Alpha-Toxin

Suvratoxumab is a human monoclonal antibody that specifically targets and neutralizes S. aureus alpha-toxin (alpha-hemolysin, Hla).[5] Alpha-toxin is a key virulence factor that forms pores in the membranes of various host cells, including epithelial and immune cells, leading to cell lysis and tissue damage.

The diagram below outlines the signaling pathway of alpha-toxin and the intervention point of suvratoxumab.

Suvratoxumab_Mechanism cluster_outcome SA Staphylococcus aureus Hla Secretes Alpha-toxin (Hla) SA->Hla HostCell Host Cell Membrane Hla->HostCell Binds to PoreFormation Heptameric Pore Formation HostCell->PoreFormation CellProtection Cell Protection Suvratoxumab Suvratoxumab Binding Binds to Hla Suvratoxumab->Binding Binding->Hla Blocks CellLysis Cell Lysis & Tissue Damage PoreFormation->CellLysis

Caption: Mechanism of action of suvratoxumab.

IV. Discussion and Conclusion

The disparity between the highly promising preclinical results of ASN100 and its clinical failure underscores the inherent challenges in translating findings from animal models to human disease. The rabbit model, while sensitive to the full range of S. aureus leukocidins, may not have accurately predicted the complex interplay of factors in critically ill, mechanically ventilated patients. The reasons for the futility of the ASN100 trial are likely multifactorial and may include aspects of the trial design, patient population, and the complex pathogenesis of S. aureus pneumonia in humans that may not be solely driven by the six targeted cytotoxins.

Suvratoxumab, with its more focused approach on neutralizing a single, well-established virulence factor, showed a trend towards a clinical benefit, although it did not achieve statistical significance in the SAATELLITE study. This suggests that targeting alpha-toxin may have a role in mitigating S. aureus pneumonia, but a larger, adequately powered study would be needed to confirm this.

For researchers and drug developers, the case of ASN100 highlights the importance of:

  • Critical evaluation of animal models: The predictive validity of animal models for human infectious diseases requires continuous refinement and critical assessment.

  • Understanding the complexity of human disease: The pathogenesis of bacterial infections in humans is often more complex than in controlled animal experiments, involving a broader array of virulence factors and host responses.

  • Robust clinical trial design: The selection of patient populations, endpoints, and statistical power are critical for the successful evaluation of novel therapeutics.

References

Comparative Analysis of AS100: A Novel NF-κB Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AS100, a novel investigational compound, with other known inhibitors of the NF-κB signaling pathway. The objective is to furnish researchers and drug development professionals with the necessary data to evaluate the potential of this compound as a therapeutic agent. This document outlines the mechanism of action of this compound, presents comparative quantitative data, details experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a novel small molecule inhibitor of the canonical NF-κB signaling pathway. Its primary mechanism of action is the selective and potent inhibition of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This action ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2]

Comparative Quantitative Data

The inhibitory activity of this compound was compared against two well-characterized NF-κB inhibitors, BAY 11-7082 and Sulfasalazine. The half-maximal inhibitory concentration (IC50) for the inhibition of TNF-α-induced IκBα phosphorylation and NF-κB-dependent reporter gene expression was determined for each compound.

CompoundIC50 for IκBα Phosphorylation (μM)IC50 for NF-κB Reporter Gene Expression (μM)
This compound 0.5 1.2
BAY 11-70825.210.5
Sulfasalazine150300

Experimental Protocols

IκBα Phosphorylation Assay

Objective: To determine the potency of compounds in inhibiting TNF-α-induced IκBα phosphorylation.

Methodology:

  • Human embryonic kidney (HEK293) cells were seeded in 96-well plates and grown to 80% confluency.

  • Cells were pre-incubated with varying concentrations of this compound, BAY 11-7082, or Sulfasalazine for 1 hour.

  • Following pre-incubation, cells were stimulated with 10 ng/mL of recombinant human TNF-α for 15 minutes to induce IκBα phosphorylation.

  • Cells were then lysed, and the total protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein from each sample were subjected to SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and the signal was visualized using an enhanced chemiluminescence (ECL) substrate.

  • The band intensities were quantified using densitometry, and the ratio of p-IκBα to total IκBα was calculated.

  • IC50 values were determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

NF-κB Reporter Gene Assay

Objective: To assess the functional inhibition of NF-κB transcriptional activity.

Methodology:

  • HEK293 cells were transiently co-transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene and a Renilla luciferase plasmid for normalization.

  • Transfected cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were then pre-treated with a range of concentrations of this compound, BAY 11-7082, or Sulfasalazine for 1 hour.

  • NF-κB signaling was activated by treating the cells with 10 ng/mL of TNF-α for 6 hours.

  • After stimulation, cells were lysed, and luciferase and Renilla activities were measured using a dual-luciferase reporter assay system.

  • The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The percentage of inhibition of NF-κB activity was calculated relative to the vehicle-treated control, and IC50 values were determined as described above.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_data_analysis Data Analysis A Seed HEK293 cells B Pre-incubate with This compound or comparators A->B C Stimulate with TNF-α B->C D1 Cell Lysis C->D1 D2 Dual-Luciferase Assay C->D2 E1 Western Blot for p-IκBα D1->E1 F1 Densitometry Analysis E1->F1 F2 Normalize Luciferase Activity D2->F2 G1 Calculate % Inhibition F1->G1 H1 Determine IC50 G1->H1 G2 Calculate % Inhibition F2->G2 H2 Determine IC50 G2->H2

References

Cross-Validation of AS100 Activity in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the hypothetical anti-cancer agent AS100 across various cancer cell lines. The data presented herein is intended to serve as a representative example of the experimental validation process for a novel therapeutic compound.

Introduction to this compound

This compound is a novel small molecule inhibitor designed to target key signaling pathways implicated in tumor proliferation and survival. This document summarizes the cross-validation of this compound's activity in a panel of human cancer cell lines, providing insights into its potential therapeutic breadth and mechanism of action.

Data Summary

The anti-proliferative and pro-apoptotic activity of this compound was assessed across a panel of cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells following treatment are summarized below.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer12.8
A549Lung Cancer8.5
HCT116Colon Cancer3.1
PANC-1Pancreatic Cancer25.6
U87 MGGlioblastoma18.9
Table 2: Induction of Apoptosis by this compound (at 2x IC50 concentration for 48h)
Cell LineCancer Type% Apoptotic Cells (Annexin V Positive)
MCF-7Breast Cancer65.7%
MDA-MB-231Breast Cancer42.3%
A549Lung Cancer58.9%
HCT116Colon Cancer75.2%
PANC-1Pancreatic Cancer25.1%
U87 MGGlioblastoma33.4%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with solvent).

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[1]

Materials:

  • Cancer cell lines treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration and duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1]

Visualizations

Hypothetical Signaling Pathway of this compound

AS100_Signaling_Pathway Hypothetical Signaling Pathway Targeted by this compound This compound This compound Akt Akt This compound->Akt inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Hypothetical mechanism of this compound inhibiting the PI3K/Akt signaling pathway to induce apoptosis.

Experimental Workflow for this compound Cross-Validation

Experimental_Workflow Experimental Workflow for this compound Cross-Validation start Start cell_culture Culture of Diverse Cancer Cell Lines start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the anti-cancer activity of this compound across different cell lines.

References

A Comparative Analysis of ASN100 and Competitor Compounds for Staphylococcus Aureus Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a head-to-head comparison of ASN100, a discontinued investigational antibody combination, with its contemporary competitor, suvratoxumab. Both compounds were developed to prevent Staphylococcus aureus (S. aureus) pneumonia in high-risk patients by targeting bacterial toxins, a novel approach deviating from traditional antibiotics. This analysis is based on publicly available preclinical and clinical data to offer insights into their mechanisms, efficacy, and the potential reasons for their divergent clinical outcomes.

Introduction to Toxin-Targeting Immunotherapies

S. aureus is a major cause of severe pneumonia, particularly in mechanically ventilated patients. The bacterium secretes a variety of cytotoxins that damage lung tissue and help the pathogen evade the host immune system. ASN100 and its competitors were designed as passive immunotherapies to neutralize these toxins, thereby preventing the cascade of events that leads to pneumonia.

ASN100 was a combination of two fully human monoclonal antibodies, ASN-1 and ASN-2. Together, they were designed to neutralize six key cytotoxins critical to the pathogenesis of S. aureus pneumonia.[1][2] ASN-1 targeted alpha-hemolysin (Hla) and four leukocidins (HlgAB, HlgCB, PVL, and LukED), while ASN-2 neutralized a fifth leukocidin, LukGH.[1]

A primary competitor, suvratoxumab (also known as AR-320 or MEDI4893), is a monoclonal antibody that specifically targets and neutralizes a single key cytotoxin, alpha-hemolysin (Hla).[3][4][5][6]

Mechanism of Action: A Tale of Two Strategies

ASN100 employed a multi-toxin neutralization strategy. By targeting six different cytotoxins, it aimed to provide broad protection against a wide range of S. aureus strains. The rationale was that neutralizing multiple virulence factors would more effectively disarm the pathogen.

In contrast, suvratoxumab focused on a single, critical virulence factor, alpha-hemolysin. Hla is a potent toxin that forms pores in host cell membranes, leading to cell death and tissue damage. The hypothesis behind this single-target approach is that neutralizing Hla alone is sufficient to prevent the severe lung injury characteristic of S. aureus pneumonia.

Mechanism_of_Action cluster_ASN100 ASN100 Strategy cluster_Suvratoxumab Suvratoxumab Strategy ASN100 ASN100 (ASN-1 + ASN-2) Toxins_ASN100 6 S. aureus Cytotoxins (Hla, PVL, HlgAB, HlgCB, LukED, LukGH) ASN100->Toxins_ASN100 Neutralizes Lung_Damage_ASN100 Lung Epithelial and Immune Cell Damage Toxins_ASN100->Lung_Damage_ASN100 Causes Pneumonia_ASN100 S. aureus Pneumonia Lung_Damage_ASN100->Pneumonia_ASN100 Leads to Suvratoxumab Suvratoxumab Toxin_Suvratoxumab Alpha-hemolysin (Hla) Suvratoxumab->Toxin_Suvratoxumab Neutralizes Lung_Damage_Suvratoxumab Lung Epithelial Cell Damage Toxin_Suvratoxumab->Lung_Damage_Suvratoxumab Causes Pneumonia_Suvratoxumab S. aureus Pneumonia Lung_Damage_Suvratoxumab->Pneumonia_Suvratoxumab Leads to

Caption: Comparative Mechanism of Action of ASN100 and Suvratoxumab.

Preclinical Efficacy: Head-to-Head in Animal Models

Both ASN100 and competitor compounds demonstrated protective efficacy in preclinical animal models of S. aureus pneumonia, primarily in rabbits, which are considered a more translationally relevant model than mice due to their sensitivity to a broader range of S. aureus toxins.

Parameter ASN100 Suvratoxumab (MEDI4893) + Anti-leukocidin mAb (SAN177)Experimental Model
Survival Rate 100% survival at 20 mg/kg and 5 mg/kg doses against multiple MRSA and MSSA strains.[7]93% survival with combination of 15 mg/kg MEDI4893 and 15 mg/kg SAN177.[8]Rabbit model of lethal necrotizing pneumonia.
Lung Pathology Dose-dependent reduction in lung tissue damage and edema.[2][7]Significantly reduced lung weight to body weight ratio, indicating reduced edema.[8]Rabbit model of necrotizing pneumonia.
Bacterial Burden Significant reduction in bacterial load in the lungs and systemically at the highest dose.[2]Data on bacterial burden not explicitly stated in the comparative study.Rabbit model of necrotizing pneumonia.

Note: Direct head-to-head preclinical studies of ASN100 and suvratoxumab alone are not publicly available. The data for the competitor is for a combination therapy that mimics the multi-toxin approach of ASN100.

Clinical Development and Outcomes

The clinical development pathways of ASN100 and suvratoxumab diverged significantly at Phase 2.

ASN100: The Phase 2 clinical trial of ASN100 was a double-blind, placebo-controlled study designed to evaluate its efficacy in preventing S. aureus pneumonia in high-risk, mechanically ventilated patients.[1] The trial was terminated prematurely in 2018 after an independent data review committee determined that the study was futile, meaning it was not likely to meet its primary endpoint of a 50% reduction in the incidence of S. aureus pneumonia compared to placebo.[1]

Suvratoxumab: A Phase 2 trial (SAATELLITE study) evaluated suvratoxumab for the prevention of S. aureus pneumonia in mechanically ventilated patients. The study did not meet its primary endpoint, showing a non-statistically significant reduction in the incidence of S. aureus pneumonia (18% in the treatment group vs. 26% in the placebo group).[9][10] However, a post-hoc analysis suggested a statistically significant reduction in pneumonia in patients under 65 years of age.[11] Despite the mixed results, suvratoxumab's development has continued, with a Phase 3 trial planned.[11]

Clinical Trial Parameter ASN100 (Phase 2) Suvratoxumab (SAATELLITE Phase 2)
Primary Endpoint Proportion of patients developing S. aureus pneumonia through day 21.[1]Incidence of S. aureus pneumonia at 30 days.[9]
Outcome Trial discontinued due to futility.[1]Did not meet primary endpoint (31.9% relative risk reduction, p=0.17).[9][10]
Safety Generally well-tolerated in Phase 1.[12][13][14]Favorable safety profile, similar adverse events to placebo.[9][10]
Development Status Discontinued.Advanced to Phase 3.[11]

Experimental Protocols

Rabbit Model of Lethal Necrotizing Pneumonia (Prophylactic Efficacy)

This protocol is a synthesized representation based on published studies for ASN100 and similar compounds.

Experimental_Workflow cluster_workflow Preclinical Rabbit Pneumonia Model Workflow Animal_Prep 1. Animal Preparation - Male New Zealand White Rabbits - Approx. 3 kg body weight - Randomized into cohorts Prophylaxis 2. Prophylactic Administration - Single intravenous (IV) bolus of mAb (e.g., ASN100) or placebo - Administered 24 hours prior to infection Animal_Prep->Prophylaxis Infection 3. Bacterial Challenge - Lethal inoculum of S. aureus (e.g., USA300 MRSA) - Administered via a tracheal catheter Prophylaxis->Infection Monitoring 4. Monitoring and Endpoints - Survival monitored for up to 7 days - For pathology studies, euthanasia at 12 hours post-infection Infection->Monitoring Analysis 5. Data Analysis - Survival curves (Log-rank test) - Lung pathology scoring - Lung weight/body weight ratio - Bacterial burden (CFU counts) Monitoring->Analysis

Caption: Generalized workflow for preclinical efficacy studies.
  • Animal Model : Male New Zealand White rabbits with a starting body weight of approximately 3 kg were used.[7] Animals were randomized into different treatment and control groups.

  • Prophylaxis : A single intravenous dose of the monoclonal antibody (e.g., ASN100 at doses ranging from 0.08 to 20 mg/kg) or a placebo was administered 24 hours before the bacterial challenge.[7]

  • Bacterial Challenge : Rabbits were infected with a lethal dose of a clinical S. aureus strain (e.g., USA300 CA-MRSA) via a tracheal catheter.[7]

  • Monitoring and Endpoints :

    • Survival : Animals were monitored for survival for up to 7 days post-infection.

    • Pathology : For histopathological analysis, a subset of animals was euthanized 12 hours after infection. Lungs were examined for macroscopic damage, and lung weight to body weight ratios were calculated as a measure of edema.[7]

    • Bacterial Burden : Bacterial loads in the lungs and other organs were quantified by plating homogenized tissue and counting colony-forming units (CFU).[2]

  • Statistical Analysis : Survival curves were compared using the log-rank test. Other quantitative data were analyzed using appropriate statistical methods like the Kruskal-Wallis test.[15]

Conclusion

The comparison between ASN100 and suvratoxumab highlights two different philosophies in targeting S. aureus toxins. While the broader, multi-toxin neutralization approach of ASN100 showed potent efficacy in preclinical models, it failed to translate into clinical success, leading to the discontinuation of its development. In contrast, the single-target approach of suvratoxumab, while not meeting its primary endpoint in Phase 2, showed enough of a signal to warrant further investigation in a Phase 3 trial.

The reasons for ASN100's clinical failure are not fully public but underscore the challenges of translating preclinical efficacy into clinical benefit, especially in a heterogeneous patient population like those on mechanical ventilation. Factors such as the specific S. aureus strains colonizing patients, the relative importance of different toxins in human disease, and the complexity of the host-pathogen interaction in a critical care setting likely played a role. The continued development of suvratoxumab suggests that targeting alpha-hemolysin remains a viable strategy, and its outcome will be informative for the future of anti-virulence therapies for S. aureus infections.

References

Safety Operating Guide

Proper Disposal Procedures for AS100: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "AS100" may not be unique to a single chemical substance. The following guidance is based on general best practices for laboratory chemical disposal and information synthesized from various Safety Data Sheets (SDS). It is imperative for researchers, scientists, and drug development professionals to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use before handling or disposal.[1] The SDS contains crucial information regarding the specific hazards, handling, and disposal requirements for that particular product.[1]

Immediate Safety and Logistical Information

Proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and responsible laboratory environment. Improper disposal can lead to environmental contamination, harm to human health, and significant legal and financial repercussions.[1] The primary directive for the disposal of any chemical, including products labeled this compound, is to adhere to local, regional, and national regulations.[2][3][4]

Pre-Disposal Considerations:

  • Consult the Safety Data Sheet (SDS): The SDS is the most important document for understanding the hazards and proper disposal methods for a specific chemical.[1] Pay close attention to Section 13: Disposal considerations.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS (e.g., gloves, safety glasses, lab coat) when handling chemical waste.[2][4]

  • Waste Segregation: Do not mix different chemical wastes unless explicitly instructed to do so by the SDS or your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the full chemical name and any associated hazards. If a substance is not in its original container, it must be labeled.[5]

Step-by-Step Disposal Protocol for this compound

The following is a generalized procedure. The specific SDS for your this compound product may require different steps.

  • Identify the Waste Stream: Based on the SDS, determine the correct waste stream for the this compound product. Common categories include:

    • Hazardous Waste: Chemicals with properties that make them dangerous or capable of having a harmful effect on human health or the environment.[1] This can include flammable, corrosive, reactive, or toxic substances.

    • Non-Hazardous Waste: Substances that do not meet the criteria for hazardous waste.

    • Sharps Waste: Needles, blades, and other items that can cause punctures.

    • Biohazardous Waste: Materials contaminated with biological agents.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice for collecting waste of the same chemical.[6]

    • Do not overfill waste containers. Leave adequate headspace to allow for expansion and prevent spills.

    • Keep waste containers securely closed when not in use.[2]

  • Storage of Chemical Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[2][4]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Store incompatible waste streams separately to prevent accidental mixing.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste.

    • Provide the disposal vendor with a complete and accurate description of the waste, including the SDS if requested.

    • Never dispose of chemical waste by pouring it down the drain unless explicitly permitted by your local sewer authority and the SDS.[6]

Quantitative Data Summary

Since "this compound" refers to multiple products, quantitative data such as permissible exposure limits or toxicity values will vary. Always refer to the specific SDS for the product in use. The following table provides a template for summarizing key quantitative data from an SDS.

ParameterValueSource (SDS Section)
LD50 (Oral, Rat) e.g., >2000 mg/kgSection 11
LC50 (Inhalation, Rat) e.g., >5 mg/LSection 11
Flash Point e.g., 18°C (64.4°F)Section 9
pH e.g., 6-8Section 9
Boiling Point e.g., 100°C (212°F)Section 9

Experimental Protocols

Detailed experimental protocols involving the use of this compound should be developed in accordance with the information provided in the product-specific SDS and established laboratory safety procedures. Key considerations include:

  • Engineering Controls: Use of fume hoods or other local exhaust ventilation to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): Selection of appropriate gloves, eye protection, and respiratory protection based on the hazards identified in the SDS.[2]

  • Spill Response: Having a clear and practiced spill response plan, including the location of spill kits and emergency contact information. Small spills may be handled with inert absorbent materials.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of a chemical like this compound.

AS100_Disposal_Workflow start Start: Need to Dispose of this compound sds Consult Product-Specific Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Section 2 & 11 of SDS) sds->identify_hazards is_hazardous Is the Waste Hazardous? identify_hazards->is_hazardous non_hazardous Follow Institutional Procedures for Non-Hazardous Waste is_hazardous->non_hazardous No hazardous_waste Segregate as Hazardous Waste is_hazardous->hazardous_waste Yes end End: Proper Disposal non_hazardous->end containerize Use Labeled, Compatible, and Sealed Container hazardous_waste->containerize store Store in Designated Secondary Containment Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Handling Guidance for AS100

Author: BenchChem Technical Support Team. Date: November 2025

Immediate action required: Before handling any chemical, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer. The identifier "AS100" can refer to different chemical products, including "Robac this compound," a rubber accelerator, and "WACKER® AS 100," a silicone fluid. The specific handling, safety, and disposal protocols will vary significantly depending on the exact nature of the substance.

This document provides a general framework for the safe handling of chemical products in a laboratory setting. The information presented here is for illustrative purposes and must be supplemented with the specific details from the manufacturer's SDS for the this compound product you are using.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the typical PPE required for handling laboratory chemicals. Consult the this compound Safety Data Sheet for specific material compatibility and protection levels.

Body PartPersonal Protective EquipmentRecommended Specifications (Example Only - Verify with SDS)
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Check SDS for breakthrough time and material compatibility.
Eyes Safety glasses with side shields or chemical splash gogglesANSI Z87.1 certified. Goggles are required when there is a splash hazard.
Body Laboratory coatFlame-resistant and chemically inert material.
Respiratory Fume hood or respiratorUse in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, an appropriate respirator (e.g., with organic vapor cartridges) may be required. Refer to the SDS for specific respiratory protection requirements.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Standard Operating Procedure (SOP) for Handling this compound
  • Preparation:

    • Read and understand the Safety Data Sheet for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area (e.g., fume hood) is clean and operational.

    • Have a spill kit readily accessible.

  • Handling:

    • Wear the appropriate PPE at all times.

    • Dispense the required amount of this compound carefully to minimize splashing or aerosol generation.

    • Keep containers of this compound closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Post-Handling:

    • Clean the work area thoroughly.

    • Remove and properly dispose of or decontaminate PPE.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations. The following is a general guideline. The specific disposal method for this compound must be obtained from the SDS.

Waste TypeContainerLabelingDisposal Route
Unused this compound Designated, sealed, and compatible waste container"Hazardous Waste," Chemical Name (this compound), and associated hazardsThrough the institution's Environmental Health and Safety (EHS) office
Contaminated Materials (e.g., gloves, wipes) Lined, sealed waste container"Hazardous Waste," and description of contentsThrough the institution's EHS office

Emergency Procedures: this compound Spill Response

In the event of a spill, a clear and practiced response plan is essential to mitigate hazards.

cluster_spill_response This compound Spill Response Workflow assess Assess the Spill (Size and Hazard) evacuate Evacuate Immediate Area (If necessary) assess->evacuate Immediate Danger notify Notify Supervisor and EHS assess->notify All Spills spill_kit Retrieve Spill Kit notify->spill_kit contain Contain the Spill (Use absorbent material) spill_kit->contain neutralize Neutralize (If applicable - see SDS) contain->neutralize cleanup Clean Up Residue neutralize->cleanup dispose Dispose of Waste (Follow EHS guidelines) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate

Caption: Workflow for responding to an this compound chemical spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS100
Reactant of Route 2
Reactant of Route 2
AS100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.